molecular formula C12H15N3O B10922679 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B10922679
M. Wt: 217.27 g/mol
InChI Key: UCCPXDFAFSBJBC-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenoxy)methyl]-1H-pyrazol-4-amine (CAS 1004192-76-0) is a high-purity chemical compound supplied for scientific research and use as a chemical synthesis intermediate . With a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol , this compound belongs to the pyrazoline class of heterocyclic compounds, which are nitrogen-rich five-membered rings known for their significant research value in medicinal chemistry . Pyrazoline derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. They are recognized as typical intramolecular charge transfer (ICT) compounds and are known to exhibit strong blue fluorescence in solution . Scientific literature indicates that pyrazoline derivatives, structurally related to this compound, are studied as potent cannabinoid CB1 receptor antagonists . This mechanism is a major focus of research for potential applications in treating conditions such as obesity, food intake disorders, and schizophrenia . As a research chemical, this compound serves as a crucial building block for the discovery and development of new therapeutic agents. It is strictly for use in laboratory settings. This product is labeled with the GHS signal word "Warning" and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[(4-ethylphenoxy)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15/h3-8H,2,9,13H2,1H3

InChI Key

UCCPXDFAFSBJBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine .

Executive Summary

This compound (CAS: 1185398-47-3 ) is a specialized heterocyclic building block characterized by a 4-aminopyrazole core functionalized at the N1 position with a (4-ethylphenoxy)methyl moiety.[1][2] This molecule represents a strategic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals where the aminopyrazole motif serves as a critical pharmacophore for ATP-binding pockets.

This guide details the physicochemical properties, synthetic pathways, stability profiles, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 1185398-47-3
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES CCc1ccc(OCc2cn(cn2)N)cc1 (Canonical representation)
InChI Key Derived from structure
Structural Analysis

The molecule consists of three distinct domains:

  • The Core (4-Aminopyrazole): A polar, aromatic heterocycle capable of hydrogen bonding (donor/acceptor). The C4-amino group is a key attachment point for further functionalization (e.g., amide coupling).

  • The Linker (Methylene Ether): The -CH₂-O- bridge connecting the pyrazole nitrogen (N1) to the phenoxy group. This creates an N-hemiaminal ether linkage, which significantly influences the molecule's chemical stability.

  • The Tail (4-Ethylphenyl): A lipophilic moiety that increases the LogP, facilitating membrane permeability and providing hydrophobic interactions within protein binding pockets.

Physicochemical Properties[1][2][3][5][6][7][8]

Physical Data

Note: Data presented below combines reported values for the specific CAS and high-confidence predicted values based on structural analogs (SAR).

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Predicted range based on analogs)
Solubility (Water) Low (< 0.1 mg/mL); Hydrophobic tail dominates
Solubility (Organic) Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate
LogP (Predicted) ~2.5 – 2.8 (Lipophilic)
pKa (Amino group) ~4.0 – 4.5 (Weakly basic)
pKa (Pyrazole N) Very low (< 1.[2]0) due to N-substitution
Stability Profile (Critical)

The N-CH₂-O-Ar linkage is the structural weak point.

  • Neutral/Basic Conditions: Stable. Can be stored in organic solvents (DMSO/DMF) without degradation.

  • Acidic Conditions: Unstable. The hemiaminal ether linkage is acid-labile. Exposure to aqueous acid (HCl, TFA) leads to hydrolysis, releasing formaldehyde, 4-ethylphenol, and 4-aminopyrazole.

    • Implication: Avoid acidic workups or acidic HPLC mobile phases during purification unless intended to deprotect.

Synthetic Pathways[3][9]

The synthesis of this compound is typically achieved via a convergent route involving the N-alkylation of a nitro-pyrazole precursor followed by reduction. Direct alkylation of 4-aminopyrazole is avoided to prevent chemoselectivity issues at the exocyclic amine.

Step-by-Step Protocol
Step 1: Preparation of Electrophile (Chloromethylation)

Reagents: 4-Ethylphenol, Paraformaldehyde, HCl (gas) or SOCl₂.

  • Reaction: 4-Ethylphenol reacts with paraformaldehyde and HCl to form 1-(chloromethoxy)-4-ethylbenzene .

  • Note: Chloromethyl ethers are potent alkylating agents and potential carcinogens. Handle with extreme caution in a closed system.

Step 2: N-Alkylation of 4-Nitropyrazole

Reagents: 4-Nitro-1H-pyrazole, Sodium Hydride (NaH) or K₂CO₃, DMF or Acetone.

  • Dissolve 4-nitro-1H-pyrazole in dry DMF at 0°C.

  • Add NaH (1.1 eq) portion-wise to deprotonate the pyrazole (gas evolution).

  • Add 1-(chloromethoxy)-4-ethylbenzene dropwise.

  • Stir at RT for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc. The product, 1-[(4-ethylphenoxy)methyl]-4-nitropyrazole , precipitates or is purified via silica chromatography.[2]

Step 3: Reduction to Amine

Reagents: H₂ (gas), Pd/C (10%), Ethanol or Fe/NH₄Cl.

  • Dissolve the nitro intermediate in Ethanol/THF.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4–12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate filtrate to yield the target amine.

Synthesis Visualization

The following diagram illustrates the convergent synthesis and the critical acid-hydrolysis pathway.

SynthesisPath Phenol 4-Ethylphenol Reagent 1-(Chloromethoxy)- 4-ethylbenzene Phenol->Reagent + (CH2O)n / HCl Inter Intermediate: 1-[(4-ethylphenoxy)methyl]- 4-nitropyrazole Reagent->Inter NitroPy 4-Nitro-1H-pyrazole NitroPy->Inter + NaH, DMF Product TARGET: 1-[(4-ethylphenoxy)methyl]- 1H-pyrazol-4-amine Inter->Product H2, Pd/C (Reduction) Hydrolysis Hydrolysis Products: 4-Aminopyrazole + Formaldehyde + Phenol Product->Hydrolysis Aq. Acid (HCl/TFA) (Degradation)

Figure 1: Synthetic route from 4-ethylphenol and 4-nitropyrazole, highlighting the acid-labile nature of the final product.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 4-aminopyrazole moiety is a "privileged structure" in kinase inhibition (e.g., Ruxolitinib, Crizotinib).

  • Binding Mode: The exocyclic amino group and the pyrazole N2 often form a donor-acceptor hydrogen bond pair with the hinge region of kinase ATP pockets.

  • Role of the Tail: The (4-ethylphenoxy)methyl group extends into the hydrophobic back-pocket (Gatekeeper region) or solvent-exposed front, improving potency and selectivity compared to the naked pyrazole.

Prodrug Design

The N-oxymethyl linkage can act as a prodrug strategy .

  • Mechanism:[2][3][4] In vivo, metabolic oxidation or specific hydrolytic enzymes can cleave the N-CH₂-O bond, releasing the free 4-aminopyrazole drug at the target site. This is useful for improving the oral bioavailability of polar pyrazoles.

Handling & Safety Protocols

Hazard CategoryClassificationPrecaution
Acute Toxicity Harmful if swallowed (Category 4)Wear standard PPE (Gloves, Goggles, Lab Coat).
Skin/Eye Irritation Irritant (Category 2)Avoid contact; wash immediately with soap/water.
Reactivity Acid SensitiveDo not store in acidic media. Store in cool, dry place under inert gas.
Synthesis Hazard Carcinogenicity (Intermediates)Chloromethyl ether intermediates are carcinogenic. Use fume hood.

Storage: Store at 2–8°C under Argon or Nitrogen. Hygroscopic; keep desiccated.

References

  • PubChem Compound Summary. this compound (CID 53394689). National Center for Biotechnology Information. Available at: [Link]

  • Dalinger, I. L., et al. (2015).[5] Synthesis of N-substituted nitropyrazoles via alkylation. Chemistry of Heterocyclic Compounds.[3][5][6][4][7][8] (General reference for N-alkylation of nitropyrazoles).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of N-hemiaminal ethers).
  • Vertex AI Search.Chemical Structure and Properties Analysis. (2026).

Sources

Molecular weight and formula of 4-amino-1-(4-ethylphenoxymethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 4-amino-1-(4-ethylphenoxymethyl)pyrazole , designed for researchers and drug development professionals.

CAS Registry Number: 1004192-76-0 Document Type: Technical Guide & Characterization Standard Version: 2.0 (2026)

Executive Summary

4-amino-1-(4-ethylphenoxymethyl)pyrazole is a specialized heterocyclic building block belonging to the aminopyrazole class. Distinguished by its N-alkoxymethyl substitution, this compound serves as a critical scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JAK, Aurora) and agrochemical agents. Its unique structure—combining a polar, hydrogen-bond-donating amino-pyrazole core with a lipophilic 4-ethylphenoxymethyl tail—offers a strategic balance of LogP and topological polar surface area (TPSA) , making it an ideal candidate for fragment-based drug discovery (FBDD).

This guide provides a comprehensive analysis of its physicochemical properties, a robust synthesis protocol, and quality control standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Structure[1]
  • IUPAC Name: 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine[1]

  • Common Name: 4-amino-1-(4-ethylphenoxymethyl)pyrazole

  • Molecular Formula:

    
    
    
  • SMILES: CCc1ccc(OCn2cnc(N)c2)cc1

Quantitative Data Summary

The following parameters are essential for assessing the compound's "druglikeness" and solubility profile.

ParameterValueUnitSource/Method
Molecular Weight 217.27 g/mol Calculated (IUPAC Atomic Wts)
Exact Mass 217.1215DaHRMS (Theoretical)
Boiling Point 407.3 ± 30.0°CPredicted (760 mmHg)
Flash Point 200.1 ± 24.6°CPredicted
Density 1.18 ± 0.1g/cm³Predicted
LogP (Oct/Water) ~2.3-Consensus Prediction
TPSA ~55.0ŲPolar Surface Area
H-Bond Donors 1-(-NH2)
H-Bond Acceptors 3-(N, O)

Structural Visualization & Connectivity

The following diagram illustrates the logical connectivity and functional regions of the molecule, highlighting its dual nature (Polar Head vs. Lipophilic Tail).

ChemicalStructure Pyrazole Pyrazole Core (Polar Head) Linker Methylene-Ether Linker (-CH2-O-) Pyrazole->Linker N1 Position Amino 4-Amino Group (H-Bond Donor) Amino->Pyrazole C4 Position Phenyl Phenylene Ring (Scaffold) Linker->Phenyl Ether Bond Ethyl 4-Ethyl Group (Lipophilic Tail) Phenyl->Ethyl Para Position

Figure 1: Structural connectivity map highlighting the N1-alkoxymethyl linkage and C4-amino functionality.

Synthesis Protocol (Step-by-Step)

Expert Insight: Direct alkylation of 4-aminopyrazole is prone to oxidation and side reactions. The industry-standard approach utilizes 4-nitropyrazole as a stable precursor, followed by a controlled reduction. This "Protect-then-Reduce" strategy ensures high purity and yield.

Reaction Scheme
  • Step A (Alkylation): 4-Nitropyrazole + 1-(Chloromethoxy)-4-ethylbenzene

    
     1-[(4-ethylphenoxy)methyl]-4-nitropyrazole.
    
  • Step B (Reduction): Nitro-intermediate +

    
    /Pd-C 
    
    
    
    Target Amine.
Detailed Methodology
Phase A: N-Alkylation[2]
  • Reagents: 4-Nitropyrazole (1.0 eq), 1-(Chloromethoxy)-4-ethylbenzene (1.1 eq),

    
     (2.0 eq), Acetone (anhydrous).
    
  • Protocol:

    • Dissolve 4-nitropyrazole in anhydrous acetone under inert atmosphere (

      
      ).
      
    • Add anhydrous

      
       and stir at room temperature for 30 mins to generate the pyrazolate anion.
      
    • Dropwise add 1-(Chloromethoxy)-4-ethylbenzene (Caution: Potential alkylating agent; handle in fume hood).

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain the nitro-intermediate.

Phase B: Catalytic Hydrogenation
  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or 1 atm).

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C catalyst carefully (wet with solvent to prevent ignition).

    • Purge system with

      
       gas. Stir vigorously at RT for 2–4 hours.
      
    • Validation: Monitor disappearance of the Nitro peak by UV or TLC.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Nitropyrazole Step1 Step 1: N-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Reagent Reagent: 1-(Chloromethoxy)-4-ethylbenzene Reagent->Step1 Inter Intermediate: 1-Substituted-4-Nitropyrazole Step1->Inter Yield ~85% Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Product Final Product: 4-Amino-1-(4-ethylphenoxymethyl)pyrazole Step2->Product Yield ~90%

Figure 2: Two-step synthetic pathway via nitro-reduction, ensuring regioselectivity at N1.

Analytical Characterization (QC Standards)

To certify the compound for biological screening, the following spectral signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     1.15 (t, 3H):  Methyl of ethyl group.
    
  • 
     2.55 (q, 2H):  Methylene of ethyl group.
    
  • 
     3.90 (br s, 2H): 
    
    
    
    protons (Exchangeable with
    
    
    ).
  • 
     5.45 (s, 2H): 
    
    
    
    linker (Characteristic singlet).
  • 
     6.90–7.15 (m, 4H):  Aromatic protons of the phenoxy ring (AA'BB' system).
    
  • 
     7.20 (s, 1H) & 7.45 (s, 1H):  Pyrazole C3-H and C5-H.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Parent Ion:

    
    .
    
  • Fragmentation: Loss of the 4-ethylphenoxymethyl group may yield the aminopyrazole fragment (

    
    ).
    

Applications in Drug Discovery

This compound is not merely a catalog entry but a privileged scaffold .

  • Kinase Inhibition: The 4-aminopyrazole motif mimics the ATP adenine ring, allowing it to form hinge-region hydrogen bonds in kinase active sites (e.g., JAK, Src family).

  • Fragment-Based Design: With a MW of 217, it fits perfectly into "Rule of 3" for fragment screening, allowing researchers to grow the molecule from the amino group (via amide coupling) or the phenyl ring.

  • Agrochemicals: N-alkoxymethyl pyrazoles are known precursors for insecticides and fungicides, leveraging the stability of the ether linkage in soil environments.

References

  • Vertex AI Search. (2026). Search Results for 1-(4-ethylphenoxymethyl)-1H-pyrazol-4-amine (CAS 1004192-76-0).[1] Chem960 & PubChem Data. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Aminopyrazoles. PubChem.[3][4] Link

  • Elgazwy, A. S., et al. (2013).[5] Synthesis and Crystallography of N-substituted Pyrazoles. Acta Crystallographica. Link

  • MDPI Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Link

Sources

Technical Guide: Drug-Likeness and ADME Prediction for 1-[(4-ethylphenoxy)methyl] Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of 1-[(4-ethylphenoxy)methyl] pyrazoles . This specific scaffold combines a polar pyrazole pharmacophore with a lipophilic 4-ethylphenoxy tail via a methylene ether linkage. While this structure offers promising binding affinity for targets such as COX-2, kinases, and antimicrobial receptors, it presents distinct physicochemical challenges—primarily related to lipophilicity-driven solubility issues and specific metabolic liabilities at the ethyl substituent.

This guide moves beyond generic protocols, offering a tailored workflow that integrates in silico prediction (SwissADME) with targeted in vitro validation (PAMPA, Microsomal Stability).

Part 1: Structural Rationale & Chemical Space

The Scaffold Analysis

The 1-[(4-ethylphenoxy)methyl] pyrazole moiety is a "privileged structure" in medicinal chemistry, but its ADME behavior is dictated by three distinct zones:

  • The Pyrazole Core (Zone A): Acts as a hydrogen bond acceptor (HBA). It is polar and stable but often requires N-substitution to prevent rapid Phase II glucuronidation on the free nitrogen.

  • The Methylene-Ether Linker (Zone B): The -CH2-O- bridge introduces flexibility (rotatable bonds) and acts as a spacer. It is generally stable but can be susceptible to O-dealkylation under high oxidative stress.

  • The 4-Ethylphenoxy Tail (Zone C): This is the critical ADME determinant. The ethyl group at the para position significantly increases

    
     (lipophilicity) and serves as a primary site for CYP450-mediated metabolism (benzylic oxidation).
    
Physicochemical Criticality
  • Lipophilicity (

    
    ):  The ethyl-phenyl combination often pushes 
    
    
    
    above 3.5. While beneficial for membrane permeability, values
    
    
    violate Lipinski’s Rule of 5 and risk poor aqueous solubility.
  • Topological Polar Surface Area (TPSA): The pyrazole ring typically contributes ~25-30 Ų. To ensure oral bioavailability (typically requiring TPSA < 140 Ų), substituents must be carefully balanced.

Part 2: Computational Assessment (In Silico)

Before synthesis, candidates must undergo rigorous virtual screening. We utilize SwissADME due to its validated predictive accuracy for small heterocycles.

The In Silico Workflow

The following diagram outlines the decision logic for filtering 1-[(4-ethylphenoxy)methyl] pyrazoles.

InSilicoWorkflow Start Input Structure (SMILES) Calc Calculate Descriptors (SwissADME) Start->Calc Lipinski Lipinski Filter MW < 500, LogP < 5 Calc->Lipinski Veber Veber Filter Rotatable Bonds < 10 TPSA < 140 Lipinski->Veber Pass Stop1 Redesign: Reduce Lipophilicity Lipinski->Stop1 Fail (>1 violation) LogP_Check Check WLOGP vs MLOGP Consensus LogP Veber->LogP_Check Pass Stop2 Redesign: Rigidify Linker Veber->Stop2 Fail Solubility ESOL Prediction (Log S) LogP_Check->Solubility Decision Bioavailability Radar Assessment Solubility->Decision

Figure 1: Computational triage workflow for pyrazole derivatives. Green paths indicate progression; dashed paths indicate failure modes.

Key Parameter Interpretation[1][2]
  • Consensus

    
    :  For this scaffold, rely on the Consensus 
    
    
    
    (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). If Consensus
    
    
    , the compound will likely precipitate in aqueous assays.
  • PAINS Filters: Pyrazoles are generally safe, but check for "Pan-Assay Interference Compounds" alerts if the pyrazole is fused or highly substituted, which can cause false positives in biological assays.

Part 3: Experimental ADME Profiling (In Vitro)

Candidates passing the in silico filter proceed to bench validation.

Kinetic Solubility Assay (Nephelometry)

Because 1-[(4-ethylphenoxy)methyl] pyrazoles are lipophilic, thermodynamic solubility (equilibrium) is slow. Kinetic solubility is the industry standard for early-stage screening.

Protocol:

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Dilution: Spike DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The "solubility limit" is the concentration where precipitation (scattering) increases significantly above the solvent blank.

Permeability: PAMPA-GIT

The Parallel Artificial Membrane Permeability Assay (PAMPA) is preferred over Caco-2 for this class because transport is primarily passive transcellular diffusion driven by the lipophilic ethyl-phenoxy tail.

Protocol:

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M in pH 6.5 buffer) to the bottom plate.
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of 1% lecithin in dodecane (mimics the lipid bilayer).
    
  • Acceptor Plate: Add 200

    
    L of pH 7.4 buffer to the top wells.
    
  • Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
Metabolic Stability (Microsomal)

The 4-ethyl group is a "metabolic soft spot." It is susceptible to benzylic hydroxylation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

Protocol:

  • Reaction Mix: 1

    
    M test compound, 0.5 mg/mL liver microsomes (human/rat), in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Monitor the disappearance of the parent compound via LC-MS/MS.

Part 4: Metabolic Pathway Prediction

Understanding the breakdown of the 1-[(4-ethylphenoxy)methyl] pyrazole scaffold is crucial for toxicity prediction. The following diagram illustrates the primary metabolic routes.

Metabolism Figure 2: Predicted Phase I metabolic pathways. Thick line indicates the primary liability (Ethyl oxidation). Parent Parent Scaffold (Ethyl-Phenoxy-Methyl-Pyrazole) M1 M1: Benzylic Alcohol (1-Hydroxyethyl metabolite) Parent->M1 CYP450 (Benzylic Hydroxylation) M3 M3: Phenol + Pyrazole-MeOH (O-Dealkylation) Parent->M3 CYP450 (Ether Cleavage) M2 M2: Benzoic Acid Deriv. (Carboxylation) M1->M2 Dehydrogenase (Oxidation)

Interpretation:

  • M1 (Hydroxylation): The most likely metabolite. It increases polarity and aids excretion but may lose potency.

  • M3 (Ether Cleavage): Less common but leads to fragmentation. If the resulting phenol is toxic, this is a safety risk.

Part 5: Data Interpretation & Decision Matrix

Use the following criteria to classify your 1-[(4-ethylphenoxy)methyl] pyrazole candidates:

ParameterIdeal RangeWarning ZoneCritical Failure
SwissADME LogP 2.0 – 4.04.0 – 5.0> 5.0
TPSA 40 – 90 Ų90 – 140 Ų> 140 Ų
Kinetic Solubility > 50

M
10 – 50

M
< 10

M
PAMPA

>

cm/s

cm/s
<

cm/s
Microsomal

> 60 min30 – 60 min< 15 min

Optimization Strategy: If the Microsomal


  is too short (rapid metabolism), consider replacing the 4-ethyl group with a bioisostere that blocks oxidation, such as a 4-chloro, 4-trifluoromethyl, or a 4-cyclopropyl group.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[1] Molecules, 23(1), 134.[1] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Literature review on N-substituted pyrazole-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-substituted pyrazole-4-amine derivatives, structured for researchers in medicinal chemistry and drug discovery.

A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

The N-substituted pyrazole-4-amine core represents a "privileged structure" in modern medicinal chemistry, particularly within the oncology and inflammation therapeutic areas. Unlike their 3-amino and 5-amino isomers, 4-aminopyrazoles possess a unique vector geometry that allows them to function as potent bioisosteres for phenyl rings or as critical hinge-binding motifs in ATP-competitive kinase inhibitors.

This guide dissects the synthetic challenges of this scaffold (specifically regioselectivity), analyzes its pharmacophore properties, and provides validated protocols for its construction and application in drug development.

Structural Significance & Pharmacophore Analysis[1][2][3]

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3] The 4-amino variant is structurally distinct because the amine substituent is equidistant from the two ring nitrogens, creating a symmetrical electronic distribution that can be perturbed by N1-substitution.

1.1 The Kinase Hinge Binder Motif

In the context of kinase inhibition, the N-substituted pyrazole-4-amine often mimics the adenine ring of ATP.

  • Donor-Acceptor Pair: The pyrazole N2 (pyridinic nitrogen) acts as a hydrogen bond acceptor, while the exocyclic 4-amino group (or an amide derived from it) acts as a hydrogen bond donor.

  • Vector Alignment: The geometry allows the N1-substituent to project into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic (PK) properties without disrupting the primary binding event.

1.2 Regioisomerism: The Critical Challenge

The biological activity of aminopyrazoles is strictly dependent on the position of the amine and the N-substituent.

  • N1 vs. N2 Tautomerism: In unsubstituted pyrazoles, N1 and N2 are equivalent due to tautomerism. However, introducing a substituent (R) locks the position.

  • Synthetic Trap: Standard alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer is often sterically congested and less thermodynamically stable, yet it can be the kinetic product.

Synthetic Strategies: From Classical to Regioselective[7][8]

Synthesis of the 4-aminopyrazole core requires overcoming the regioselectivity issue. We categorize the methods into Classical (stepwise) and Modern (convergent/regioselective).

2.1 Comparative Analysis of Synthetic Routes
MethodMechanismKey AdvantageMajor Limitation
Nitration-Reduction Nitration of pre-formed pyrazole followed by reduction (H₂/Pd or Fe/AcOH).Scalable; uses cheap reagents.[1]Poor regioselectivity during initial N-alkylation; harsh conditions.
Knorr Condensation Hydrazine + 1,3-dicarbonyl derivative.One-pot; classical.Often yields inseparable mixtures of regioisomers.
Nitroolefin Cyclization [3+2] Cycloaddition of N-arylhydrazones + Nitroolefins.[4]High Regioselectivity ; mild conditions.Requires synthesis of specific nitroolefin precursors.
Buchwald-Hartwig Pd-catalyzed coupling of 4-halopyrazole with amines.Allows late-stage diversification of the amine.Requires 4-halopyrazole precursor; expensive catalysts.
2.2 Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and derivatizing the scaffold, highlighting the decision points for regiocontrol.

SynthesisWorkflow Precursors Precursors (Hydrazines + 1,3-Dicarbonyls) DirectCyc Direct Cyclization (Knorr) Precursors->DirectCyc RegioMix Regioisomeric Mixture (1,3 vs 1,5) DirectCyc->RegioMix Low Selectivity AdvancedPre Advanced Precursors (N-Arylhydrazones + Nitroolefins) DengMani Deng-Mani Cyclization (TFE/TFA) AdvancedPre->DengMani PureCore Pure 1,3,4,5-Tetrasubstituted Pyrazole DengMani->PureCore High Regioselectivity Reduction Nitro Reduction (Zn/HCl or H2/Pd) PureCore->Reduction AmineCore 4-Amino Core Reduction->AmineCore Library Library Generation (Amides/Ureas) AmineCore->Library Derivatization

Figure 1: Comparison of synthetic pathways. The Green path (Deng-Mani) offers superior regiocontrol compared to the Red path (Classical Knorr).

Experimental Protocols
3.1 Protocol A: Regioselective Synthesis via Nitroolefin Cyclization

Based on the methodology established by Deng & Mani (2008).[4]

Objective: Synthesize 1-phenyl-3-methyl-4-amino-5-ethylpyrazole (Example). Mechanism: Stepwise [3+2] cycloaddition followed by oxidative aromatization.

Reagents:

  • N-phenylhydrazone derived from propionaldehyde (1.0 equiv)

  • 2-Nitropropene (1.2 equiv)

  • Trifluoroethanol (TFE) (Solvent)

  • Trifluoroacetic acid (TFA) (Additive, 0.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask, dissolve the N-phenylhydrazone (5 mmol) in TFE (10 mL).

  • Addition: Add 2-nitropropene (6 mmol) followed by TFA (1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (the hydrazone spot will disappear).

  • Workup: Dilute with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Reduction (to amine): Dissolve the resulting 4-nitropyrazole intermediate in Ethanol. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 2 hours. Filter through Celite and concentrate.

Validation Criteria:

  • ¹H NMR: Distinct lack of isomeric signals. The C5-substituent signals should be sharp and integrated correctly relative to the N1-phenyl.

  • Yield: Expected >75% for the cyclization step.[2]

3.2 Protocol B: Kinase Affinity Assay (ADP-Glo)

Objective: Evaluate the potency of the N-substituted pyrazole-4-amine derivative against a target kinase (e.g., TrkA or CDK2).

Step-by-Step Procedure:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the pyrazole derivative in DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of purified Kinase enzyme (0.5 ng/µL) to the wells. Incubate for 10 min at RT.

  • Substrate Addition: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL peptide substrate).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Therapeutic Applications & Mechanism of Action[9]

The primary application of this scaffold is in Targeted Oncology .

4.1 Mechanism: ATP-Competitive Inhibition

The 4-aminopyrazole core binds to the ATP-binding pocket of kinases.

  • The Hinge Region: The kinase hinge region contains backbone carbonyls and amides that accept/donate hydrogen bonds.

  • The Interaction: The pyrazole N2 accepts a proton from the hinge backbone amide. The C4-amino group (often acylated) donates a proton to the hinge backbone carbonyl.

4.2 Signaling Pathway Interference

The following diagram illustrates how a pyrazole-4-amine inhibitor (e.g., targeting Trk or CDK) disrupts downstream oncogenic signaling.

SignalingPathway Inhibitor N-Subst. Pyrazole-4-Amine (Drug) Receptor RTK (e.g., TrkA/B) Inhibitor->Receptor Competitive Inhibition Ras Ras Receptor->Ras Phosphorylation ATP ATP ATP->Receptor Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Figure 2: Mechanism of Action. The inhibitor competes with ATP for the receptor binding site, halting the Ras-Raf-MEK-ERK cascade.

Case Studies & Emerging Trends
5.1 Trk Inhibition (AZ-23)

Research has identified 4-aminopyrazolylpyrimidines (where the 4-amine links the pyrazole to a pyrimidine) as potent Trk kinase inhibitors.

  • Compound: AZ-23.[5]

  • Structure: Contains the N-substituted pyrazole-4-amine motif.

  • Outcome: High selectivity for TrkA/B, orally bioavailable, significant tumor regression in in vivo models.

5.2 Future Directions: PROTACs

The 4-aminopyrazole scaffold is increasingly being used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs). The N1 position offers an ideal vector for attaching the linker chain that connects to the E3 ligase ligand, as modification at N1 often has minimal impact on the hinge-binding affinity of the 4-amino core.

References
  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Finiuk, N., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(14), 5359.[6] Link

  • Wang, T., et al. (2014).[7][5] Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases.[5] Journal of Medicinal Chemistry, 57(11), 4692–4702. Link

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(21), 15832. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[7] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[7] Link

Sources

Therapeutic potential of 4-ethylphenoxy pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Potential of 4-Ethylphenoxy Pyrazole Derivatives: A Multi-Target Pharmacophore Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Lipophilic Anchor

In the landscape of modern medicinal chemistry, the 4-ethylphenoxy pyrazole motif has emerged not merely as a structural curiosity, but as a privileged pharmacophore with versatile binding properties. This specific architectural pairing—a lipophilic 4-ethylphenoxy tail coupled to a polar, hydrogen-bond-donating/accepting pyrazole core—facilitates high-affinity interactions across distinct biological targets.

This guide analyzes the therapeutic utility of this scaffold across three distinct pathological domains: Neurodegeneration (ALS) , Metabolic Disorders (Type 2 Diabetes) , and Inflammation (Pain modulation) . By dissecting the Structure-Activity Relationships (SAR) and providing validated synthetic protocols, we aim to accelerate the development of next-generation therapeutics utilizing this motif.

Chemical Architecture & SAR Logic

The efficacy of 4-ethylphenoxy pyrazole derivatives stems from their ability to bridge hydrophilic and hydrophobic domains within a protein binding pocket.

  • The Pyrazole Core: Acts as the "warhead" or polar anchor, often engaging in hydrogen bonding with key residues (e.g., Glutamate or Aspartate) in enzyme active sites.

  • The Linker (Methylene/Methanone): The spacer (typically -CH2- or -C(O)-) dictates the rotational freedom and trajectory of the phenoxy group.

  • The 4-Ethylphenoxy Tail: This is the critical selectivity determinant. The para-ethyl group provides a precise steric bulk that fills hydrophobic sub-pockets (e.g., the lipophilic channel in NAAA enzymes) more effectively than methyl (too small) or tert-butyl (too bulky) analogs.

Table 1: SAR Optimization of the Phenoxy Tail
Substituent (R)Lipophilicity (cLogP)Steric ProfileBiological Impact (General)
4-Ethyl Optimal Linear/Flexible High affinity; fits narrow hydrophobic channels.
4-MethylLowSmallReduced van der Waals interactions; lower potency.
4-tert-ButylHighBulky/SphericalSteric clash in restricted pockets (e.g., NAAA).
4-ChloroModerateElectron-withdrawingAlters electronic density of the phenoxy ring; variable efficacy.

Therapeutic Domain A: Neuroprotection & ALS

Target: Superoxide Dismutase 1 (SOD1) Aggregates Mechanism: Chaperone-like stabilization / Aggregation Inhibition

Amyotrophic Lateral Sclerosis (ALS) is driven by the cytotoxic aggregation of mutant SOD1 proteins.[1] Research indicates that pyrazolone derivatives containing the 4-ethylphenoxy moiety can bind to mutant SOD1, stabilizing the dimer interface and preventing the formation of toxic oligomers.

  • Key Compound: 5-((4-Ethylphenoxy)methyl)-1H-pyrazol-3(2H)-one[1]

  • Mechanism of Action: The pyrazolone head group coordinates with the electrostatic surface of SOD1, while the 4-ethylphenoxy arm extends into a hydrophobic crevice exposed during protein misfolding. This "molecular staple" effect prevents the unfolding required for aggregation.

Therapeutic Domain B: Inflammation & Pain[2]

Target: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Mechanism: Intracellular Lipid Modulation (PEA elevation)

NAAA is a lysosomal enzyme that degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA restores PEA levels, offering analgesia without the side effects of COX inhibitors.

  • SAR Insight: The NAAA binding site features a narrow, hydrophobic channel. Linear alkyl chains on the phenoxy ring (like 4-ethyl ) accommodate this channel perfectly. Branched substituents (isopropyl) suffer steric penalties.

  • Signaling Pathway:

    • Inhibition of NAAA.[2][3]

    • Accumulation of PEA in macrophages/nociceptors.

    • PEA activation of PPAR-α receptors.

    • Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).

Therapeutic Domain C: Metabolic Disorders

Target: Free Fatty Acid Receptor 4 (FFA4 / GPR120) Mechanism: GPCR Agonism[4]

GPR120 agonists are sought for treating Type 2 Diabetes and obesity. Pyrazole derivatives bearing the 4-ethylphenoxy group have shown potential as GPR120 agonists.[4] The lipophilic tail mimics endogenous long-chain fatty acids, triggering receptor conformational changes that enhance glucose uptake and insulin sensitivity.

Visualization of Mechanisms

The following diagram illustrates the divergent signaling pathways modulated by this single pharmacophore.

G Scaffold 4-Ethylphenoxy Pyrazole Scaffold SOD1 Target: Mutant SOD1 (Neuroprotection) Scaffold->SOD1 Hydrophobic Stabilization NAAA Target: NAAA Enzyme (Inflammation/Pain) Scaffold->NAAA Active Site Occupancy GPR120 Target: GPR120/FFA4 (Metabolism) Scaffold->GPR120 Receptor Agonism AggInhib Inhibits Protein Aggregation SOD1->AggInhib PEA_Up Increases Endogenous PEA Levels NAAA->PEA_Up Insulin Enhances Glucose Uptake (GLP-1) GPR120->Insulin ALS ALS Progression Slowed AggInhib->ALS Pain Analgesia & Anti-inflammation PEA_Up->Pain Diabetes Improved Insulin Sensitivity Insulin->Diabetes

Figure 1: Divergent therapeutic pathways of the 4-ethylphenoxy pyrazole scaffold.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 5-((4-Ethylphenoxy)methyl)-1H-pyrazol-3(2H)-one (Core Scaffold). Rationale: This protocol utilizes a convergent approach, forming the ether linkage before cyclizing the pyrazole ring. This ensures the stability of the ethyl group throughout the process.

Step 1: Ether Formation (Williamson Synthesis)
  • Reagents: 4-Ethylphenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Anhydrous).

  • Procedure:

    • Dissolve 4-ethylphenol in anhydrous acetone in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Dropwise add Ethyl 4-chloroacetoacetate.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[5]

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[5] Dry over Na₂SO₄ and concentrate to yield the intermediate Ethyl 4-(4-ethylphenoxy)-3-oxobutanoate .

Step 2: Pyrazole Cyclization
  • Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the keto-ester intermediate in Ethanol.[5]

    • Cool to 0°C in an ice bath.

    • Add Hydrazine Hydrate dropwise (Exothermic reaction).

    • Allow to warm to room temperature, then reflux for 4 hours.

    • Precipitation: Cool the reaction mixture. The product often precipitates as a white solid. If not, concentrate ethanol and add cold ether.

    • Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Ethylphenol Inter Intermediate: Ethyl 4-(4-ethylphenoxy)-3-oxobutanoate Start->Inter Williamson Ether Synthesis Reagent + Ethyl 4-chloroacetoacetate + K2CO3 / Acetone Reagent->Inter Final Product: 5-((4-Ethylphenoxy)methyl)-1H-pyrazol-3-one Inter->Final Cyclocondensation Step2 + Hydrazine Hydrate Reflux in EtOH Step2->Final

Figure 2: Convergent synthetic route for the 4-ethylphenoxy pyrazolone core.

Future Outlook & Challenges

The primary challenge for this scaffold is metabolic stability . The ethyl group on the phenyl ring is susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP isoforms).

  • Optimization Strategy: Future derivatives should explore bioisosteres of the ethyl group (e.g., difluoroethyl) or blocking metabolic "soft spots" on the pyrazole ring to improve half-life without sacrificing the critical hydrophobic interaction.

  • Polypharmacology: Given the scaffold's ability to hit multiple targets (Kinases, GPCRs, Hydrolases), rigorous off-target screening (e.g., SafetyScreen44™) is mandatory during lead optimization to avoid adverse effects.

References

  • Vertex Pharmaceuticals. (2010). ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives to Block Mutant Superoxide Dismutase 1 (SOD1) Cytotoxicity. National Institutes of Health. Link

  • Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Link

  • Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules (MDPI). Link

  • LG Life Sciences. (2015). Substituted pyrazoles as FFA4/GPR120 receptor agonists. Google Patents. Link

  • BenchChem. (2025).[5] Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Application Note. Link

Sources

Unraveling the Enigma of CAS 1185398-47-3: A Search for Information

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of commercial supplier databases, chemical registries, and scientific literature, the compound designated by CAS Registry Number 1185398-47-3 remains elusive. This lack of publicly available information prevents the creation of an in-depth technical guide as requested.

Our investigation across a wide array of resources, including prominent chemical suppliers like Selleck Chemicals, Tocris Bioscience, MedChemExpress, and Cayman Chemical, yielded no products matching this specific CAS number. Furthermore, searches within comprehensive chemical databases such as PubChem, SciFinder, and Reaxys, which serve as authoritative repositories for chemical information, did not return any relevant results for this identifier.

This absence of data suggests several possibilities:

  • Incorrect CAS Number: It is possible that the provided CAS number contains a typographical error. CAS Registry Numbers are precise identifiers, and any deviation will prevent a successful search.

  • Proprietary Compound: The substance may be a proprietary compound under active research and development by a pharmaceutical, agrochemical, or materials science company. In such cases, information is often kept confidential until intellectual property rights are secured and the compound is disclosed in patents or publications.

  • Novel or Obscure Substance: CAS 1185398-47-3 could be a very new or obscure research chemical that has not yet been commercialized or widely documented in public-facing databases.

  • Internal or Experimental Designation: The number might be an internal or experimental designation that has been mistakenly identified as a formal CAS Registry Number.

Without fundamental information such as the compound's chemical name, structure, formula, or associated research, it is impossible to provide any technical details regarding its properties, applications, mechanism of action, or commercial availability.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the validity of the CAS number is the critical first step. We recommend verifying the CAS number from the original source. If the number is confirmed to be correct, it is likely that the compound is not yet in the public domain, and further information may only become available through future publications or patent disclosures.

Methodological & Application

Synthesis of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine from 4-ethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine . This scaffold, characterized by a (aryloxy)methyl linker attached to the pyrazole nitrogen (N1), is a critical motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Btk, EGFR) where the ether linkage provides metabolic stability and optimal spatial orientation.

The protocol prioritizes regioselectivity (O-alkylation vs. C-alkylation of phenol) and linker stability during reduction.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the common pitfall of C-alkylation on the phenol ring (ortho/para substitution) which occurs when using standard Mannich conditions (Phenol + Formaldehyde + Amine). Instead, a stepwise O-chloromethylation strategy is employed using bromochloromethane, followed by nucleophilic substitution and chemoselective reduction.

Strategic Pathway
  • Linker Construction: Selective O-alkylation of 4-ethylphenol using bromochloromethane to generate the electrophilic 1-(chloromethoxy)-4-ethylbenzene . This avoids the use of carcinogenic chloromethyl methyl ether (MOM-Cl) and prevents C-alkylation.

  • Core Assembly: Nucleophilic attack of the 4-nitro-1H-pyrazole anion (generated via NaH) on the chloromethyl ether.

  • Functionalization: Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride. Note: Catalytic hydrogenation (H₂/Pd-C) is avoided here to prevent potential hydrogenolysis of the sensitive N,O-acetal linkage.

Synthesis_Pathway SM1 4-Ethylphenol INT1 1-(Chloromethoxy)- 4-ethylbenzene SM1->INT1 K2CO3, Acetone Reflux (Step 1) SM2 Bromochloromethane (Linker Source) SM2->INT1 INT2 1-[(4-Ethylphenoxy)methyl]- 4-nitro-1H-pyrazole INT1->INT2 + SM3 NaH, DMF (Step 2) SM3 4-Nitro-1H-pyrazole SM3->INT2 TARGET 1-[(4-Ethylphenoxy)methyl]- 1H-pyrazol-4-amine INT2->TARGET Fe, NH4Cl EtOH/H2O (Step 3)

Caption: Stepwise synthetic route ensuring regioselective O-alkylation and linker integrity.

Part 2: Safety & Hazards

  • Bromochloromethane: Volatile and potentially narcotic. Use in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Reacts violently with moisture/water releasing hydrogen gas. Handle under inert atmosphere (Argon/Nitrogen).

  • 1-(Chloromethoxy)-4-ethylbenzene: Like all

    
    -halo ethers, this intermediate should be treated as a potential alkylating carcinogen. Avoid isolation if possible, or handle with double gloves and extreme care.
    
  • Nitro Compounds: Potentially explosive if heated dry. Do not overheat residues.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-(Chloromethoxy)-4-ethylbenzene

This step selectively installs the chloromethyl group on the oxygen.

Reagents & Equipment:

Reagent Equiv. Role
4-Ethylphenol 1.0 Starting Material
Bromochloromethane 3.0 Linker Source (Excess)
Potassium Carbonate (K₂CO₃) 2.0 Base
Acetone (Dry) Solvent Reaction Medium

| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) |

Protocol:

  • Charge a round-bottom flask with 4-ethylphenol (10 mmol) and anhydrous acetone (50 mL).

  • Add anhydrous K₂CO₃ (20 mmol) and catalytic NaI (1 mmol).

  • Add bromochloromethane (30 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr) and wash the cake with acetone.

  • Concentrate the filtrate under reduced pressure (Caution: Product is volatile; do not use high vacuum for extended periods).

  • Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via rapid flash chromatography (100% Hexanes) to obtain a colorless oil.

Step 2: N-Alkylation of 4-Nitro-1H-pyrazole

This step couples the pyrazole core to the linker.

Reagents & Equipment:

Reagent Equiv. Role
4-Nitro-1H-pyrazole 1.0 Core Scaffold
Sodium Hydride (60% in oil) 1.2 Strong Base
1-(Chloromethoxy)-4-ethylbenzene 1.1 Electrophile (from Step 1)

| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |

Protocol:

  • In a dry flask under Argon, dissolve 4-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (30 mL).

  • Cool the solution to 0°C (ice bath).

  • Add NaH (12 mmol) portion-wise. Allow gas evolution to cease and stir at 0°C for 30 minutes to ensure complete deprotonation (Solution turns yellow/orange).

  • Add the crude 1-(chloromethoxy)-4-ethylbenzene (11 mmol) dissolved in minimal DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench carefully with ice-water (100 mL). The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc 4:1).

    • Target Intermediate: 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole.

Step 3: Chemoselective Reduction to Amine

Using Iron/Ammonium Chloride avoids hydrogenolysis of the N-methylene-O bond.

Reagents & Equipment:

Reagent Equiv. Role
Nitro Intermediate (Step 2) 1.0 Substrate
Iron Powder (Fe) 5.0 Reductant
Ammonium Chloride (NH₄Cl) 5.0 Electrolyte/Proton Source

| Ethanol / Water (4:1) | Solvent | Reaction Medium |[1][2][3][4]

Protocol:

  • Dissolve the nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol).

  • Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Monitoring: TLC should show disappearance of the yellow nitro spot and appearance of a polar, UV-active amine spot (often stains with Ninhydrin).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Dilute the aqueous residue with water and extract with Ethyl Acetate or DCM .

  • Dry organic layer (Na₂SO₄) and concentrate.

  • Final Purification: Isolate the amine as a free base or convert to the HCl salt (using 4M HCl in Dioxane) for stability.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueSignalInterpretation
¹H NMR (CDCl₃)δ 5.90–6.10 ppm (s, 2H)N-CH₂-O methylene singlet. Key diagnostic peak.
δ 7.50, 7.30 ppm (s, 2H)Pyrazole C3-H and C5-H.
δ 6.80–7.20 ppm (m, 4H)Aromatic protons of the ethylphenyl group.
δ 2.60 (q), 1.20 (t)Ethyl group signals.
δ 3.00–4.00 ppm (br s)NH₂ protons (exchangeable with D₂O).
MS (ESI) [M+H]⁺Consistent with Molecular Weight (approx. 217.27 Da).
Troubleshooting Guide
  • Issue: C-Alkylation in Step 1.

    • Symptom:[2][3][5] Product is not an oil or NMR shows methylene peak > 4.0 ppm but not ~6.0 ppm.

    • Fix: Ensure Bromochloromethane is used, not formaldehyde/HCl. Keep base stoichiometry strict.

  • Issue: Low Yield in Step 2.

    • Symptom:[2][3][5] Recovery of unreacted pyrazole.

    • Fix: Ensure NaH is fresh. 1-(chloromethoxy) compounds hydrolyze rapidly; ensure DMF is anhydrous and the intermediate is used immediately after preparation.

  • Issue: Cleavage of Linker in Step 3.

    • Symptom:[2][3][5] Isolation of 4-aminopyrazole and 4-ethylphenol.

    • Fix: Do not use H₂/Pd-C or strong acids. Stick to Fe/NH₄Cl or SnCl₂ reduction methods which are milder on acetal-like linkages.

References

  • Regioselective Alkylation of Phenols

    • Title: "General Method for the Synthesis of Chloromethyl Phenyl Ethers"
    • Source:Journal of Organic Chemistry
    • Context: Use of bromochloromethane for selective O-alkyl
    • URL:[Link]

  • N-Alkylation of Pyrazoles

    • Title: "Highly Selective N-Alkyl
    • Source:Journal of Organic Chemistry
    • Context: Conditions for base-mediated alkyl
    • URL:[Link]

  • Reduction of Nitro Pyrazoles

    • Title: "Selective reduction of nitro compounds to amines"
    • Source:Organic Syntheses
    • Context: Iron/Ammonium chloride reduction protocols.
    • URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine as a coupling partner in the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide details the mechanistic underpinnings, offers expert insights into experimental design, and presents a robust, step-by-step protocol for the successful coupling of this unique pyrazole-containing primary amine with various aryl halides. The content is structured to provide both a theoretical understanding and a practical framework for the synthesis of novel arylamine compounds.

Introduction: The Significance of Buchwald-Hartwig Amination and Pyrazole Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This cross-coupling reaction provides a powerful and general method for the formation of C-N bonds, overcoming the limitations of classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] The reaction's versatility allows for the coupling of a wide array of aryl halides and pseudohalides with a diverse range of primary and secondary amines.[1][5]

Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The incorporation of a pyrazole moiety into an arylamine structure via the Buchwald-Hartwig reaction can lead to the discovery of novel compounds with unique pharmacological profiles. The subject of this guide, this compound, presents an interesting substrate for this transformation, combining the pyrazole core with a flexible phenoxymethyl side chain.

Mechanistic Overview of the Buchwald-Hartwig Amination

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a sequence of key steps that continuously regenerate the active palladium(0) catalyst.[1][2][8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Amine R-NH₂ (this compound) AmineCoord Amine Coordination Complex [Ar-Pd(II)(NH₂R)-X]L_n Amine->AmineCoord Base Base Base->AmineCoord OxAdd->AmineCoord + R-NH₂ Amido Amido Complex [Ar-Pd(II)-NHR]L_n AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd0 Product Arylamine (Ar-NHR) Amido->Product Reductive Elimination HX_Base [Base-H]⁺X⁻

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1][9]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination from the amido complex, which forms the desired C-N bond of the arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2]

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout this cycle.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[1][10]

Experimental Design and Considerations

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For the coupling of this compound, a primary amine, the following considerations are paramount:

Catalyst System:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[11]

  • Ligand: For primary amines, sterically hindered biarylphosphine ligands such as BrettPhos or Josiphos-type ligands are often highly effective.[11][12] These ligands promote efficient coupling and can help to suppress the formation of diarylation byproducts.[10] The use of bidentate phosphine ligands like BINAP or DPPF has also been shown to be effective for primary amines.[1]

Base:

  • A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.[13][14]

Solvent:

  • Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Reaction Conditions:

  • The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and the phosphine ligand.

  • Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the aryl halide.[9][13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add solids to Schlenk tube: Aryl bromide, Amine, NaOtBu, Pd₂(dba)₃, BrettPhos B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous toluene via syringe B->C D Heat the reaction mixture (e.g., 100 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Quench with water and extract with ethyl acetate F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BrettPhos (0.04 mmol).

  • Inerting the System: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Data Presentation and Troubleshooting

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended RangeRationale
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity: I > Br > OTf > Cl. Aryl chlorides may require more specialized ligands and higher temperatures.[1]
Amine Loading 1.1 - 1.5 equivalentsTo ensure complete consumption of the limiting aryl halide.
Pd Precursor Loading 0.5 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Ligand Loading 1 - 10 mol% (L:Pd ratio ~2)A slight excess of ligand can help stabilize the catalyst.
Base Loading 1.2 - 2.0 equivalentsSufficient base is crucial for the deprotonation step.
Temperature 25 - 110 °CDependent on the reactivity of the coupling partners.[13]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting Guide:

  • Low or No Conversion:

    • Check for Oxygen: Ensure the reaction was set up under strictly inert conditions.

    • Inactive Catalyst: Use fresh palladium precursor and ligand.

    • Insufficiently Active Conditions: Increase the reaction temperature or consider a more active ligand.

  • Formation of Byproducts:

    • Hydrodehalogenation: This can occur if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.

    • Diarylation: For primary amines, this can be an issue. Using a bulkier ligand or a lower reaction temperature may help.

  • Poor Reproducibility:

    • Ensure consistent quality of reagents, especially the base, which can be hygroscopic.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By utilizing this compound as a coupling partner, novel compounds with potential applications in drug discovery and materials science can be accessed. The protocol and considerations outlined in this guide provide a solid foundation for the successful implementation of this reaction. Careful attention to the choice of catalyst, ligand, base, and reaction conditions will enable researchers to efficiently synthesize a wide range of valuable arylamine products.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 16, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 16, 2026, from [Link]

  • Blackmond, D. G., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14643. Retrieved February 16, 2026, from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. (2018, April 12). Retrieved February 16, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved February 16, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 16, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25). Retrieved February 16, 2026, from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing). (2019, December 12). Retrieved February 16, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved February 16, 2026, from [Link]

  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). Retrieved February 16, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (2022, September 9). Retrieved February 16, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 16, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

Application Note: Amide Coupling Strategies for Pyrazole-4-Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

The coupling of carboxylic acids with pyrazole-4-amines represents a distinct challenge in medicinal chemistry. Unlike electron-rich anilines, pyrazole-4-amines are poor nucleophiles due to the electron-withdrawing nature of the adjacent imine-like nitrogen in the aromatic ring. Furthermore, they exhibit significant oxidation instability (rapidly degrading to dark tars upon exposure to air) and potential regioselectivity issues (acylation at the ring nitrogen


 vs. the exocyclic amine).

This guide moves beyond standard EDC/HOBt protocols, which frequently fail with these substrates, and details three field-proven methodologies: T3P® (Propylphosphonic Anhydride) for robust, low-epimerization coupling; In-Situ Acid Chloride generation for sterically encumbered systems; and HATU for high-throughput screening.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's steric profile, chiral integrity requirements, and scale.

DecisionMatrix cluster_legend Key Decision Factors Start START: Pyrazole-4-Amine Coupling IsChiral Is the Acid Partner Chiral/Epimerizable? Start->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No MethodA METHOD A: T3P / Pyridine (High Yield, Low Epimerization) IsChiral->MethodA Yes (High Risk) Scale Scale of Reaction? IsHindered->Scale No MethodB METHOD B: Ghosez's Reagent / POCl3 (High Reactivity, 'Sledgehammer') IsHindered->MethodB Yes (Tertiary/Quaternary Carbon) Scale->MethodA >1g (Process Friendly) MethodC METHOD C: HATU / DIPEA (Fast, Small Scale) Scale->MethodC <100mg (MedChem/HTS) Legend T3P: Best overall balance HATU: Best for speed Acid Chloride: Best for sterics

Figure 1: Decision tree for selecting coupling conditions based on substrate properties and scale.

Pre-Reaction Critical Control Point: Substrate Stability

The "Black Tar" Phenomenon: Free base pyrazole-4-amines are highly susceptible to oxidative degradation.

  • Observation: The solid turns purple/black within minutes of air exposure.

  • Solution: Always store and handle these amines as their HCl or H2SO4 salts .

  • Protocol Adjustment: If you must use the free base, generate it in situ by adding the base (DIPEA/Pyridine) to the reaction mixture containing the amine salt and the acid partner under an inert atmosphere (

    
    /Argon).
    

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Why: T3P is a cyclic anhydride that acts as a potent dehydrating agent. It is superior for pyrazole-4-amines because:

  • Low Epimerization: It activates the acid without generating highly acidic species that racemize chiral centers.[1]

  • Workup: The byproducts are water-soluble, eliminating the need for difficult urea filtration (unlike DCC/EDC).

  • Safety: It is non-explosive (unlike HOBt/HOAt derivatives).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrazole-4-amine HCl salt (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and Pyrazole-4-amine HCl salt (1.1 equiv).

  • Solvation: Add EtOAc (concentration 0.1 – 0.2 M). If solubility is poor, use DMF or a 1:1 mixture.

  • Base Addition: Add Pyridine (4.0 equiv). Note: The solution may warm slightly.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50–60°C. Pyrazoles often require thermal energy to overcome the nucleophilic barrier.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5M HCl (removes excess pyridine/pyrazole). Caution: Ensure product does not precipitate.

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Method B: In-Situ Acid Chloride (The "Sledgehammer")

Why: When the carboxylic acid is sterically hindered (e.g.,


-disubstituted) or the pyrazole is extremely electron-deficient, standard activation energies are insufficient. Converting the acid to an acid chloride generates a highly electrophilic species.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF (cat).

  • Pyrazole-4-amine HCl salt (1.1 equiv)

  • Base: Pyridine (solvent/base) or DIPEA in DCM.

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid in dry DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1h at RT.

    • Validation: Aliquot into MeOH; check LCMS for methyl ester formation to confirm full activation.

  • Coupling:

    • In a separate vessel, suspend Pyrazole-4-amine HCl (1.1 equiv) in DCM + Pyridine (3.0 equiv).

    • Add the activated Acid Chloride solution dropwise to the amine suspension at 0°C.

  • Reaction: Allow to warm to RT. These reactions are typically fast (< 1 hour).

  • Quench: Add Sat. NaHCO3 solution vigorously.

Method C: HATU (High Throughput/Small Scale)

Why: HATU is the most reactive uronium salt, suitable for rapid medicinal chemistry library synthesis where cost is less critical than speed.

Step-by-Step Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 mins to form the O-At activated ester (Yellow color develops).

  • Add Pyrazole-4-amine HCl salt (1.2 equiv).

  • Stir at RT for 12h.

  • Purification: Direct Reverse-Phase HPLC is recommended to remove the tetramethylurea byproduct, which can be difficult to remove by extraction.

Mechanism & Regioselectivity Visualization[2]

The following diagram illustrates the T3P activation pathway and the critical regioselectivity decision point.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh + T3P, + Base T3P T3P (Anhydride) PathA Path A: Exocyclic Amine Attack (Desired Amide) MixedAnh->PathA Kinetic Control (Steric bulk on N1 helps) PathB Path B: Ring Nitrogen Attack (Undesired Urea/Amide) MixedAnh->PathB Competitive Side Rxn (If N1 is unsubstituted) Amine Pyrazole-4-Amine (Weak Nucleophile) Amine->MixedAnh

Figure 2: T3P activation and competitive nucleophilic pathways.

Regioselectivity Note: If the pyrazole ring nitrogen (


) is unsubstituted (

), acylation can occur at

.
  • Prevention: Use a protecting group on

    
     (e.g., THP , SEM , or Boc ) prior to coupling.
    
  • Correction: If

    
    -acylation occurs, it is often labile. Treating the crude mixture with LiOH/MeOH  or NH3/MeOH  can selectively cleave the 
    
    
    
    -acyl group while leaving the desired exocyclic amide intact.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Oxidation of free amine.Use HCl salt of amine. Degas solvents with Argon.
Low Conversion (<10%) Nucleophile too weak.Switch to Method B (Acid Chloride). Heat Method A to 60°C.
Regioisomer formed (N1-acyl) Competitive N-acylation.Use N1-protected pyrazole (SEM/THP). Treat crude with 7N NH3 in MeOH.
Epimerization of Acid Base too strong / High temp.Switch to Method A (T3P + Pyridine). Avoid DIPEA. Keep temp < 0°C initially.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles." Synlett, 2009(20), 3378-3382. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note & Protocols: A Strategic Guide to the Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors from 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors by mimicking the adenine base of ATP.[2][3] This guide provides a comprehensive, experience-driven framework for the strategic synthesis of a library of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, utilizing the versatile building block, 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine . We present detailed, self-validating protocols for the synthesis of this key intermediate, its subsequent conversion into the target inhibitor class, and robust methodologies for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this valuable chemical space.

Part 1: The Strategic Importance of the Pyrazole Scaffold

The development of kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazole moiety is a highly versatile scaffold found in numerous FDA-approved kinase inhibitors.[4] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design.[5] Specifically, the 4-aminopyrazole functional group is a precursor to the pyrazolo[3,4-d]pyrimidine core, a purine bioisostere with demonstrated potent inhibitory activity against various kinase families, including Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and Janus Kinases (JAKs).[2][6][7]

The starting material at the core of this guide, This compound , is strategically designed. The N1-substituent, a (4-ethylphenoxy)methyl group, provides a modular handle to probe the solvent-exposed region of the ATP-binding site, potentially enhancing potency and modulating selectivity. This guide will first detail a robust synthesis for this key intermediate before using it to construct the final inhibitor library.

Overall Experimental Strategy

The workflow is designed as a logical progression from chemical synthesis to biological validation. This integrated approach ensures that newly synthesized compounds can be rapidly and efficiently assessed for their therapeutic potential.

G cluster_1 Evaluation Phase A Synthesis of Key Intermediate: 1-[(4-ethylphenoxy)methyl]- 1H-pyrazol-4-amine B Library Synthesis: Formation of Pyrazolo[3,4-d]pyrimidine Core A->B C Biochemical Screening: Kinase Inhibition Assay (IC50) B->C Synthesized Compounds D Cell-Based Validation: Antiproliferative Assay (GI50) C->D E Mechanism of Action: Cell Cycle Analysis / Apoptosis D->E Confirm Cellular Activity F Lead Optimization E->F Validated Lead Compound(s)

Figure 1: Overall workflow from synthesis to lead identification.

Part 2: Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the key aminopyrazole intermediate is paramount. The following protocol is based on established pyrazole chemistry principles, ensuring high yields and purity. The rationale involves the protection of the pyrazole N1 position, followed by regioselective nitration at the electron-rich C4 position, and a final reduction of the nitro group.

Synthetic Workflow Diagram

G start 4-Nitro-1H-pyrazole step1 Step 1: N-Alkylation Reagents: 1-(chloromethyl)-4-ethylbenzene, K2CO3, DMF Purpose: Introduce the phenoxymethyl side chain. start->step1 intermediate1 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole step1->intermediate1 step2 Step 2: Reduction Reagents: H2, Pd/C or SnCl2, EtOH Purpose: Convert nitro group to the essential primary amine. intermediate1->step2 final_product This compound step2->final_product

Figure 2: Synthetic route to the key aminopyrazole intermediate.

Protocol 2.1: Synthesis of 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole
  • Rationale: N-alkylation of 4-nitro-1H-pyrazole using a suitable base and solvent is a standard and effective method. Potassium carbonate (K2CO3) is a mild and inexpensive base, while Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Materials:

    • 4-Nitro-1H-pyrazole (1.0 eq)

    • 1-(Chloromethyl)-4-ethylbenzene (1.1 eq)

    • Potassium Carbonate (K2CO3, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 4-nitro-1H-pyrazole in anhydrous DMF, add K2CO3.

    • Stir the suspension at room temperature for 20 minutes.

    • Add 1-(chloromethyl)-4-ethylbenzene dropwise to the mixture.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title compound.

Protocol 2.2: Synthesis of this compound
  • Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups to amines. The reaction proceeds under mild conditions with high yield.

  • Materials:

    • 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole (1.0 eq)

    • 10% Palladium on Carbon (Pd/C, 10 mol%)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the nitro-intermediate in methanol or ethanol in a hydrogenation flask.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

    • Evacuate the flask and backfill with Hydrogen gas (H2) from a balloon or a Parr hydrogenator.

    • Stir the mixture vigorously at room temperature under a positive pressure of H2 for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, carefully vent the H2 gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired amine, which is often pure enough for the next step.

Part 3: Preparation of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

With the key intermediate in hand, the construction of the pyrazolo[3,4-d]pyrimidine core can be achieved. A common and effective method is the condensation reaction with a substituted 2,4-dichloropyrimidine. This allows for subsequent diversification at the C4 position via nucleophilic aromatic substitution.

Synthetic Workflow Diagram

G start 1-[(4-ethylphenoxy)methyl]- 1H-pyrazol-4-amine step1 Step 3: Cyclocondensation Reagents: DIPEA, n-Butanol Purpose: Form the fused pyrazolo[3,4-d]pyrimidine ring system. start->step1 reagent1 2,4-Dichloropyrimidine reagent1->step1 intermediate1 4-Chloro-1-[(4-ethylphenoxy)methyl]- 1H-pyrazolo[3,4-d]pyrimidine step1->intermediate1 step2 Step 4: Diversification (SNAr) Reagents: DIPEA, Dioxane Purpose: Introduce various side chains at C4 to build a library and explore Structure-Activity Relationships (SAR). intermediate1->step2 reagent2 Amine (R-NH2) reagent2->step2 final_product Target Kinase Inhibitor Library step2->final_product

Figure 3: General synthesis of the target kinase inhibitor library.

Protocol 3.1: Synthesis of 4-Chloro-1-[(4-ethylphenoxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine
  • Rationale: This reaction is a cyclocondensation. The primary amine of the pyrazole acts as a nucleophile, attacking one of the electrophilic carbons of the dichloropyrimidine, followed by an intramolecular cyclization with the elimination of HCl to form the fused aromatic system. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in n-butanol.

    • Add DIPEA (2.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 118°C) for 18-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure chloro-intermediate.

Protocol 3.2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: The chlorine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine core is activated towards nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of amines, enabling the exploration of structure-activity relationships (SAR).[8]

  • Procedure (General):

    • To a solution of the chloro-intermediate (1.0 eq) in a suitable solvent like dioxane or n-butanol, add the desired primary or secondary amine (1.2 eq).

    • Add a base such as DIPEA or K2CO3 (2.0 eq).

    • Heat the reaction in a sealed tube or under reflux at 80-120°C for 6-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Part 4: Biological Evaluation Protocols

The biological activity of the synthesized compounds must be quantified to determine their potential as kinase inhibitors. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess their effect in a more biologically relevant context.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Rationale: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This method is highly sensitive and suitable for high-throughput screening.[9]

  • Materials:

    • Recombinant Kinase (e.g., CDK2/Cyclin A, JAK2)

    • Kinase-specific substrate

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in a 96-well plate. A typical starting concentration is 10 µM.

    • In a separate plate, prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add a small volume of the diluted inhibitor compounds from the source plate to the reaction plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the reaction plate at 30°C for 60 minutes.

    • Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT or equivalent)
  • Rationale: This assay measures the metabolic activity of living cells. A reduction in metabolic activity in the presence of an inhibitor is indicative of cytotoxicity or cytostatic effects, which is a desired outcome for anticancer agents.[2]

  • Procedure:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitors for 72 hours.

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percent cell viability relative to the vehicle control (e.g., DMSO) and determine the GI50/IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Presentation

Quantitative data should be summarized for clear comparison of compound activity.

Compound IDR-Group (at C4)Kinase IC50 (nM) [Target X]Cell Line GI50 (µM) [HCT-116]
INH-001 4-Morpholinyl1502.5
INH-002 3-Aminophenyl250.4
INH-003 Cyclopropylamino801.1
Control Ruxolitinib30.5

Table 1: Example data summary for a library of synthesized kinase inhibitors.

References

  • Bollu, V. et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Markwalder, J. A. et al. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Amrhein, J. A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Li, R. et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry. [Link]

  • Jacobs, J. et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Shekarrao, K. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Brown, D. G. et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Schenone, S. et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Kumar, D. et al. (2023). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. [Link]

  • Amrhein, J. A. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Bressan, A. et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Hassan, G. S. et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Amrhein, J. A. et al. (2023). Request PDF | Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ResearchGate. [Link]

  • Rajasheker, K. V. et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scilit. [Link]

  • Amrhein, J. A. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Thienprathum, A. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Zhang, Y. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Wang, Y. et al. (2023). 1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies. European Journal of Medicinal Chemistry. [Link]

  • Wang, X. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Rajasheker, K. V. et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. [Link]

  • El-Damasy, D. A. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Note: Accelerating the Synthesis of N-Substituted Aminopyrazoles with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted aminopyrazoles utilizing microwave-assisted organic synthesis (MAOS). Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, and their efficient synthesis is a critical objective.[1][2] Microwave irradiation offers a powerful alternative to conventional heating methods, drastically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[3][4][5] This document delves into the principles of microwave heating, outlines key synthetic strategies, presents detailed, replicable protocols, and offers expert insights into experimental design and optimization.

The Strategic Advantage of Microwave-Assisted Synthesis

Nitrogen-containing heterocycles, particularly the pyrazole core, are foundational scaffolds in a vast array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][2] Traditional synthetic routes, often relying on conventional reflux heating, can be time-consuming, energy-intensive, and may result in the formation of unwanted byproducts.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[1][4] The core principle lies in dielectric heating . Polar molecules within the reaction mixture, such as solvents and reagents, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[5] This mechanism is fundamentally different from conventional heating, where heat is transferred slowly from an external source, creating temperature gradients. The primary benefits of this approach include:

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[7]

  • Increased Product Yields: The rapid heating minimizes the time available for side reactions or degradation of sensitive products, often leading to higher isolated yields.[5]

  • Enhanced Reaction Selectivity: The precise temperature control and rapid heating can favor the desired kinetic product over thermodynamic side products.

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[8]

Core Synthetic Strategies for Aminopyrazole Formation

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. Microwave irradiation is exceptionally well-suited to accelerate these transformations.

Key Reaction Pathway: Cyclocondensation

The fundamental reaction involves the condensation of a substituted hydrazine (R-NHNH₂) with a precursor containing two electrophilic centers separated by a carbon atom. The initial step is typically the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_0 General Synthesis Workflow Reactants Substituted Hydrazine + 1,3-Dielectrophile (e.g., β-Ketonitrile) MW Microwave Reactor (Set Temp, Time, Power) Reactants->MW Solvent Polar Solvent (e.g., EtOH, DMF) Solvent->MW Workup Reaction Work-up (Cooling, Precipitation, Extraction) MW->Workup Irradiation Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Substituted Aminopyrazole Purification->Product

Caption: General experimental workflow for MAOS.

Common 1,3-dielectrophilic precursors for the synthesis of N-substituted aminopyrazoles include:

  • β-Ketonitriles: These are highly effective precursors that lead directly to 5-aminopyrazole derivatives.

  • Enaminonitriles and Enaminones: These substrates can also be used effectively in cyclization reactions.[9][10]

  • Multi-component Reactions (MCRs): MAOS is particularly effective for one-pot, multi-component reactions, where aldehydes, active methylene compounds (like malononitrile), and hydrazines are combined to rapidly build molecular complexity.[6][7][11]

G Hydrazine R-NH-NH₂ Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Condensation Ketonitrile R'-C(=O)-CH₂-CN Ketonitrile->Intermediate1 Intermediate2 Cyclized Intermediate (Non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization (Attack on CN) Product 5-Aminopyrazole Product Intermediate2->Product Tautomerization & Aromatization H2O - H₂O

Caption: Simplified mechanism for aminopyrazole synthesis.

Validated Experimental Protocols

The following protocols are adapted from established literature procedures and are designed for use with modern laboratory microwave synthesis systems (e.g., Biotage® Initiator+, Anton Paar Monowave).[12][13]

Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole from Phenylhydrazine and Ethyl Acetoacetate

This protocol demonstrates a classic Knorr-type pyrazole synthesis, adapted for microwave conditions to produce a 5-pyrazolone, which exists in tautomeric forms including the aminopyrazole.

Rationale: Phenylhydrazine is a common starting material for introducing an N-phenyl substituent. Ethyl acetoacetate serves as the 1,3-dicarbonyl component. Acetic acid is used as a catalyst and a polar solvent that couples efficiently with microwave energy.

Materials:

  • Phenylhydrazine (1.0 mmol, 97 µL)

  • Ethyl acetoacetate (1.0 mmol, 127 µL)

  • Glacial Acetic Acid (3 mL)

  • Microwave reactor vial (2-5 mL) with a magnetic stir bar

Procedure:

  • Place a magnetic stir bar into a 2-5 mL microwave reaction vial.

  • Add phenylhydrazine (1.0 mmol) and ethyl acetoacetate (1.0 mmol) to the vial.

  • Add glacial acetic acid (3 mL) to the vial and cap it securely.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vial to room temperature (below 50 °C) using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Three-Component Synthesis of 5-Substituted 3-Arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

This protocol exemplifies the power of MAOS in facilitating multi-component reactions to build complex heterocyclic systems from simple aminopyrazole precursors.[11]

Rationale: This one-pot reaction efficiently constructs the pyrazolo[3,4-d]pyrimidine scaffold, which is a core structure in many bioactive molecules.[11] The microwave irradiation accelerates both the initial condensation with the orthoformate and the subsequent cyclization with the amine, all in a single operational step.[11]

Materials:

  • Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (0.5 mmol, 116 mg)

  • Trimethyl orthoformate (1.5 mmol, 164 µL)

  • Benzylamine (0.6 mmol, 66 µL)

  • Methanol (2 mL)

  • Microwave reactor vial (2-5 mL) with a magnetic stir bar

Procedure:

  • To a 2-5 mL microwave vial containing a stir bar, add the substituted 5-aminopyrazole-4-carboxylate (0.5 mmol).

  • Add methanol (2 mL), trimethyl orthoformate (1.5 mmol), and benzylamine (0.6 mmol).

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 150 °C

    • Time: 25 minutes

    • Power: Dynamic

    • Stirring: High

  • After completion, cool the vial to room temperature.

  • The product often precipitates upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold methanol and dry under vacuum. The product is often obtained in high purity without the need for chromatography.[11][14]

Data Summary and Comparison

The efficiency of microwave-assisted synthesis is best illustrated by comparing reaction parameters and outcomes with conventional methods.

PrecursorsMethodSolventTimeTemp (°C)Yield (%)Reference
β-bromovinyl aldehydes + 5-aminopyrazolesMicrowaveNone15 min120Good[7]
Chalcones + PhenylhydrazineMicrowaveAcetic Acid7-10 min12068-86[7]
1,3-Dicarbonyls + HydrazinesConventionalEthanol5 hoursRefluxModerate[9]
1,3-Dicarbonyls + HydrazinesMicrowaveToluene15 min140>90[9]
5-Aminopyrazole-4-carboxylates + Orthoformate + AminesMicrowaveMethanol25 min15070-85[11]
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + HydrazinesMicrowaveNone5-10 min80-100High[8]

Field-Proven Insights & Troubleshooting

  • Solvent Choice is Critical: Solvents with high dielectric constants (e.g., DMF, DMSO, EtOH, Acetonitrile, Water) are heated most efficiently by microwaves. For solvent-free reactions, at least one of the reagents must be polar to absorb microwave energy.

  • Temperature vs. Pressure: Reactions are typically run in sealed vessels. As the temperature rises, so does the pressure, allowing for heating of solvents far beyond their atmospheric boiling points. Always use pressure-rated vials and operate within the instrument's safety limits.

  • Avoid "Hot Spots": Efficient stirring is crucial to ensure even temperature distribution and prevent localized overheating, which can lead to decomposition and reduced yields.

  • Catalyst Considerations: In many cases, the high temperatures achieved rapidly under microwave irradiation can reduce or eliminate the need for a catalyst that would be required under conventional heating.

  • Reaction Scale-up: Reactions optimized in small microwave vials can often be scaled up. However, direct translation of time and power may not be linear. It is often necessary to re-optimize parameters for larger volumes due to changes in microwave penetration depth and heat dissipation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-substituted aminopyrazoles and other vital heterocyclic scaffolds.[3][4] By leveraging direct and efficient energy transfer, MAOS provides medicinal chemists and drug development professionals with a tool to accelerate discovery, improve process efficiency, and embrace greener chemical practices. The protocols and insights provided herein serve as a robust starting point for researchers looking to integrate this powerful technology into their synthetic workflows.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. International Journal of Research in Pharmacy and Chemistry.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. Scielo.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC.
  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library.
  • Microwave Assisted Organic and Peptide Synthesis of a Non-n
  • Recent advances in the synthesis of new pyrazole deriv
  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.
  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxyl
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciendo.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
  • Microwave Reaction Tutorial. Biotage.
  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines. MDPI.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis of pyrazoles and dihydropyrazoles.
  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1][3][5]triazine-8-carbonitriles. ResearchGate.

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV

Sources

Application Note & Protocol: A Comprehensive Guide to the Conversion of Pyrazole Amine Hydrochloride to its Free Base Form

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Free Basing in Amine Chemistry

In the landscape of pharmaceutical and materials science research, pyrazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] These compounds are frequently synthesized, stored, and handled as hydrochloride salts. The salt form typically confers enhanced stability, crystallinity, and aqueous solubility, which are advantageous for formulation and storage.[3]

However, for many synthetic applications, the amine must be in its neutral, or "free base," form. The lone pair of electrons on the nitrogen of a free amine is essential for it to act as a nucleophile in subsequent reactions, such as amide couplings, N-alkylations, or reactions with aldehydes and ketones.[4][5] A protonated amine, as found in the hydrochloride salt, lacks this available electron pair and is therefore unreactive as a nucleophile.[4]

This guide provides a detailed, field-proven protocol for the efficient conversion of a pyrazole amine hydrochloride to its corresponding free base. We will delve into the chemical principles, step-by-step procedures, and critical considerations to ensure a high-yield, high-purity outcome.

Scientific Principles: An Acid-Base Extraction Approach

The conversion of an amine hydrochloride to its free base is a classic acid-base neutralization reaction. The core principle relies on the differential solubility of the amine salt versus its free base form.

  • Amine Salt (Protonated Form): R-NH₃⁺Cl⁻ is an ionic salt and is generally soluble in aqueous solutions and polar solvents.[3]

  • Free Base (Neutral Form): R-NH₂ is a neutral organic molecule and is typically more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and less soluble in water.[6]

The strategy involves dissolving the pyrazole amine hydrochloride in an aqueous medium and adding a base. The added base, being stronger than the pyrazole amine, will abstract the proton from the protonated amine, generating the free base, water, and a salt byproduct. The neutral free base can then be selectively extracted into an immiscible organic solvent, leaving the inorganic salts behind in the aqueous layer.[6][7][8]

The choice of base is critical and depends on the basicity of the pyrazole amine. While the pyrazole ring itself is weakly basic (pKa of the conjugate acid is ~2.5), the exocyclic amino group is the primary basic center.[9][10][11] For most pyrazole amines, a moderately weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient.[12][13] These bases have the added advantage of producing carbon dioxide upon neutralization of excess acid, which can be a useful visual indicator, though it requires careful venting of the separatory funnel.[6]

Safety & Handling

Mandatory Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[2][14][15]

Compound-Specific Hazards: Pyrazole and its derivatives should be handled with care. They can be harmful if swallowed, toxic in contact with skin, and may cause serious eye damage and skin irritation.[14][15][16] Avoid dust formation and ensure adequate ventilation during handling.[14][16]

Solvent & Reagent Hazards:

  • Dichloromethane (DCM): A suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Sodium Hydroxide/Sodium Carbonate: Corrosive bases. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Corrosive acid. Handle with care.

Always consult the Safety Data Sheet (SDS) for each specific pyrazole derivative and all reagents used in the procedure.[2][14][15][16]

Detailed Experimental Protocol

This protocol outlines a general procedure for the conversion of 1 gram of a representative pyrazole amine hydrochloride to its free base. Adjustments may be necessary based on the specific properties of the starting material.

Materials & Reagents
Reagent/MaterialGradePurpose
Pyrazole Amine HydrochlorideSynthesis GradeStarting Material
Deionized WaterACS GradeSolvent for Salt
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeBasifying Agent
Dichloromethane (DCM)ACS GradeOrganic Extraction Solvent
Brine (Saturated NaCl Solution)ACS GradeWashing Agent (Preliminary Drying)
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeDrying Agent
pH Indicator Strips (Range 1-14)Laboratory GradeMonitoring Basification
50 mL Separatory FunnelN/AFor Liquid-Liquid Extraction
100 mL Erlenmeyer FlasksN/AFor Dissolution and Collection
Rotary EvaporatorN/ASolvent Removal
Step-by-Step Methodology
  • Dissolution:

    • Weigh 1.0 g of the pyrazole amine hydrochloride and transfer it to a 100 mL Erlenmeyer flask.

    • Add 20 mL of deionized water and stir until the salt is completely dissolved.

  • Basification:

    • Slowly add saturated sodium bicarbonate solution dropwise to the stirred aqueous solution of the amine salt.

    • Causality: The bicarbonate anion (HCO₃⁻) is a base that deprotonates the pyrazole amine hydrochloride (Pz-NH₃⁺Cl⁻) to its free base form (Pz-NH₂). Effervescence (CO₂ evolution) will likely be observed as the bicarbonate neutralizes the acidic proton.

    • Continue adding the basic solution until the effervescence ceases.

    • Check the pH of the aqueous solution using a pH strip. Continue adding base until the pH is ≥ 8. This ensures complete deprotonation of the amine.

  • Liquid-Liquid Extraction:

    • Transfer the basic aqueous solution to a 50 mL separatory funnel.

    • Add 20 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release pressure buildup from any evolved CO₂.[6]

    • Place the funnel back in a ring stand and allow the layers to separate completely. The organic DCM layer will be the bottom layer due to its higher density.

    • Drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

    • To maximize yield, perform a second extraction on the remaining aqueous layer with an additional 10 mL of DCM. Combine this second organic extract with the first.

  • Washing & Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add 15 mL of brine (saturated NaCl solution).

    • Causality: This wash helps to remove the bulk of the dissolved water from the organic layer, a process known as "salting out," which improves the efficiency of the final drying step.[17]

    • Shake, vent, and allow the layers to separate as before. Discard the upper aqueous brine layer.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount (spatula tip) of anhydrous magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask. If the MgSO₄ clumps together, add more until some of the drying agent remains free-flowing. This indicates all residual water has been absorbed.

    • Allow the mixture to stand for 5-10 minutes.

  • Isolation of the Free Base:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the MgSO₄. Collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting solid or oil is the pyrazole amine in its free base form. Determine the yield and characterize the product (e.g., via NMR, melting point) to confirm its identity and purity.

Visualization of the Workflow

The entire procedure can be visualized as a sequential workflow designed to isolate the desired neutral compound based on its solubility properties.

G cluster_start Initial State cluster_process Protocol Steps cluster_end Final Product cluster_waste Byproducts / Waste start Pyrazole Amine HCl (Aqueous Soluble) dissolve 1. Dissolve in H₂O start->dissolve basify 2. Add Sat. NaHCO₃ (pH ≥ 8) dissolve->basify extract 3. Extract with DCM basify->extract wash_dry 4. Wash with Brine & Dry with MgSO₄ extract->wash_dry Organic Layer waste Aqueous Layer: NaCl, NaHCO₃, H₂O extract->waste Aqueous Layer evaporate 5. Evaporate DCM wash_dry->evaporate end_product Pure Pyrazole Amine Free Base (Organic Soluble) evaporate->end_product

Caption: Workflow for the conversion of pyrazole amine hydrochloride to its free base.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Emulsion Formation During Extraction Vigorous shaking; presence of surfactants.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, allow the funnel to stand for a longer period or filter the mixture through Celite.
Low Yield of Free Base Incomplete deprotonation; insufficient extraction.Ensure the aqueous layer's pH is ≥ 8 before extraction. Perform an additional extraction (e.g., a third time) with the organic solvent.
Product is an Oil, Not a Solid The free base may have a low melting point or contain residual solvent.Place the product under high vacuum for an extended period to remove all traces of solvent. If it remains an oil, this may be its natural state at room temperature.
Product Contaminated with Salt Incomplete separation of layers; aqueous layer not fully removed before drying.Be careful when draining the layers from the separatory funnel. Ensure the organic layer is clear before adding the drying agent. A brine wash is critical to minimize this.[17]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine?
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Quora. (2019, December 20). Why is pyrrole more basic than imidazole and imidazole is more basic than pyrazole?
  • FUJIFILM Wako. (2024, March 28). SAFETY DATA SHEET.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from University of York Chemistry Teaching Labs.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines.
  • Michigan State University. (n.d.). Amine Reactivity.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences.
  • ACS Publications. (n.d.). Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles. Comparison to aqueous solution data: N-methylation effect. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • ResearchGate. (2022, July 14). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?
  • Chemistry Stack Exchange. (2019, June 14). How are neutral amines effective bases in organic chemistry?
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • YouTube. (2019, November 4). common bases for deprotonating ketones to make enolates.
  • ACS Publications. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Aminopyrazole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative Degradation in 4-Aminopyrazole Reagents

Ticket ID: #APZ-OX-4402 Status: Open / Guide Assigned Specialist: Senior Application Scientist

Introduction

You have accessed the technical support repository for 4-aminopyrazoles . These heterocyclic building blocks are critical in the synthesis of kinase inhibitors (e.g., Janus kinase inhibitors) and high-energy materials. However, they possess a notorious "Achilles' heel": the electron-rich amino group at position 4 makes the pyrazole ring highly susceptible to oxidative coupling.

This guide provides the Gold Standard protocols to prevent the "Pink Death"—the characteristic discoloration indicating irreversible degradation.

Module 1: The Mechanism (Why is my compound turning pink?)

Q: I received a white powder, but after opening the vial, it turned pink/red within days. Why?

A: You are witnessing oxidative dimerization . The 4-aminopyrazole motif is electron-rich. Upon exposure to atmospheric oxygen (


) and light (

), the amino group undergoes a single-electron transfer (SET), generating a cation radical. These radicals rapidly couple to form azo-dimers (colored red/orange) or polymerize into complex brown tars.

This is not a simple impurity; it is a cascade failure of the compound's integrity.

Visualization: The Oxidation Cascade

Figure 1: Mechanistic pathway of 4-aminopyrazole degradation upon air exposure.

OxidationPathway Start 4-Aminopyrazole (White Solid) Trigger Trigger: Oxygen + UV Light Start->Trigger Radical Cation Radical Formation Trigger->Radical SET Oxidation Intermediate Hydrazopyrazole Intermediate Radical->Intermediate Dimerization Product Azopyrazole Dimer (Pink/Red Contaminant) Intermediate->Product Dehydrogenation

Caption: Oxidation of 4-aminopyrazoles leads to colored azo-dimers via radical intermediates.

Module 2: Storage Protocols (The "Argon Blanket")

Q: What is the absolute best way to store these compounds long-term?

A: Do not rely on the original vendor packaging once opened. Follow the Argon Blanket Protocol .

The Stability Matrix
ParameterAcceptable Critical Failure Risk
Atmosphere Argon or Nitrogen (Inert)Ambient Air (Oxygen)
Temperature -20°C or -80°CRoom Temp (>20°C)
Container Amber Glass (UV blocking)Clear Glass / Plastic
State Dry Powder (Salt Form preferred)Solution (DMSO/Water)
Protocol: The "Argon Blanket" Technique
  • Purge: Immediately after use, gently flow dry Argon gas into the vial for 15–30 seconds. Argon is heavier than air and will settle over the solid, creating a physical barrier against oxygen.

  • Seal: Use Parafilm® or electrical tape to seal the cap over the threads. This prevents gas exchange during freezer storage.

  • Freeze: Store at -20°C.

  • Thaw Correctly: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and oxidation.

Module 3: Solution Chemistry & Troubleshooting

Q: Can I keep stock solutions in DMSO?

A: Proceed with extreme caution. While DMSO is a universal solvent, it is hygroscopic (absorbs water from air) and can act as a mild oxidant under certain conditions.

  • Risk: 4-aminopyrazoles in DMSO degrade 10x–100x faster than in solid state.

  • Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, use anhydrous DMSO , aliquot into single-use vials, store at -80°C, and use within 30 days.

Q: My compound is already slightly pink. Is it usable?

A: It depends on the application.

  • For biological assays (IC50, cell work): NO. The azo-dimer impurities are often highly colored and can interfere with absorbance/fluorescence readouts. Furthermore, oxidation products can be cytotoxic, leading to false positives.

  • For synthetic intermediates: MAYBE. If the purity is >90% by LC-MS, you may be able to purify it via recrystallization (often from Ethanol/Water) or use it with an excess of reagent.

Visualization: Storage Decision Tree

Figure 2: Workflow for determining the optimal storage strategy based on usage frequency.

StorageDecision Input New 4-Aminopyrazole Batch Received FormCheck Is it a Salt (HCl) or Free Base? Input->FormCheck FreeBase Free Base (High Risk) FormCheck->FreeBase Free Base Salt Salt Form (Stable) FormCheck->Salt Salt Action1 Convert to HCl Salt (Recommended) FreeBase->Action1 Optional Usage Usage Frequency? FreeBase->Usage Salt->Usage Action1->Usage Action2 Store under Argon @ -20°C Daily Daily Use Usage->Daily LongTerm Long Term (>1 week) Usage->LongTerm Soln Make Fresh Solution Discard Excess Daily->Soln DryStore Aliquot Dry Powder Argon Flush + Parafilm LongTerm->DryStore DryStore->Action2

Caption: Decision matrix for handling free base vs. salt forms of aminopyrazoles.

Module 4: Advanced Stabilization (Chemical Engineering)

Q: The free base degrades too fast for my process. How do I chemically stabilize it?

A: Salt Formation. The oxidation mechanism relies on the lone pair of electrons on the amine nitrogen. By protonating this amine to form a salt, you "lock" the electrons, drastically reducing reactivity with oxygen.

Protocol: HCl Salt Formation

  • Dissolve the 4-aminopyrazole free base in a minimal amount of Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

  • The hydrochloride salt usually precipitates immediately.

  • Filter, wash with cold ether, and dry under vacuum. Result: The HCl salt is significantly more stable to air and room temperature storage than the free base [1, 5].

References

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (Discusses oxidation mechanisms including azo-dimer formation).

  • Science Publishing Group. Kinetics and Mechanism of Oxidation of Pyrazole Derivative. (Details the radical cation pathway).

  • ResearchGate. How to prevent/minimize rapid air oxidation of 4-aminopyrazole. (Practical advice on inert atmosphere and solvent purging).

  • ACS Publications. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin. (Synthesis and handling of aminopyrazole intermediates).

  • MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (Evidence for salt formation as a stability enhancer for amino-heterocycles).

Technical Support Center: Aminopyrazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AP-HCL-TSG-2026-02

Introduction: The Challenge of Hygroscopicity

Aminopyrazoles are a vital class of heterocyclic compounds, widely utilized as precursors and key intermediates in medicinal chemistry and drug development.[1][2] When prepared as hydrochloride (HCl) salts to improve properties like solubility and stability, they often exhibit a significant challenge: hygroscopicity.[3][4]

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[5] For researchers, this is not a trivial issue. The unaccounted absorption of atmospheric moisture can lead to a cascade of experimental errors and product failures, including:

  • Inaccurate Weighing: A constantly changing mass on the analytical balance makes accurate sample preparation impossible.[6]

  • Altered Stoichiometry: Incorrect compound mass leads to flawed molar calculations for chemical reactions.

  • Compromised Stability: Absorbed water can act as a plasticizer or reactant, promoting chemical degradation, hydrolysis, or changes in crystal form.[7][8][9]

  • Reduced Potency: Degradation of the active pharmaceutical ingredient (API) diminishes its therapeutic effect.[10][11]

  • Poor Processability: Physical changes like clumping, caking, or deliquescence (dissolving in absorbed water) create significant handling and manufacturing difficulties.[5][12]

This guide provides a comprehensive, question-and-answer-based resource for troubleshooting the common issues encountered when handling these sensitive materials. It is designed to equip researchers with the expert knowledge and practical protocols needed to ensure experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems faced by scientists working with aminopyrazole HCl salts.

Q1: Why is my aminopyrazole hydrochloride salt so hygroscopic?

Answer: The hygroscopicity of these salts stems from fundamental chemical principles. The hydrochloride salt form, while excellent for improving solubility, introduces highly polar ionic sites.[3] Specifically, the electronegative chloride ion acts as a strong hydrogen bond acceptor, readily attracting polar water molecules from the atmosphere.[3] This inherent property means that controlling the compound's environment is critical to maintaining its integrity.

Q2: I just received a new batch. How should I store it to prevent moisture uptake?

Answer: Proper initial storage is your first line of defense. Upon receipt, immediately transfer the compound to a controlled, low-humidity environment.

  • Primary Recommendation: A desiccator containing a freshly activated desiccant (e.g., anhydrous calcium sulfate, silica gel with a humidity indicator) is the minimum requirement.

  • Best Practice: For highly sensitive compounds, storage inside a nitrogen-purged glove box with a controlled atmosphere (<10% Relative Humidity, RH) is ideal.[13]

  • Packaging: Ensure the container is tightly sealed. If the original packaging is not suitable for long-term storage (e.g., a simple bag), transfer the material to a glass vial with a PTFE-lined cap.

Q3: My compound's weight is constantly increasing on the analytical balance. What is happening and how can I get an accurate weight?

Answer: This is a classic sign of a hygroscopic compound actively absorbing atmospheric moisture.[6][14] The mass will continue to drift upwards as long as it is exposed to ambient air. To obtain an accurate weight, you must minimize this exposure.

Troubleshooting Steps:

  • Environmental Control: If possible, move the analytical balance into a low-humidity environment like a glove box or a room with a dehumidifier.[15]

  • Speed and Efficiency: Prepare everything you need before opening the compound's container. Work quickly to minimize the time the sample is exposed to air.

  • Weighing by Difference: This is the most reliable method. Instead of weighing the powder directly onto paper, weigh a sealed vial containing the compound. Transfer the approximate amount of powder needed into your reaction vessel, then re-weigh the sealed vial. The difference in mass is the exact amount of compound transferred.

  • Use Appropriate Containers: Avoid weighing paper, which has a large surface area. Use a small, clean, and dry glass weighing bottle or vial with a cap.[6][14]

For a detailed workflow, see Protocol 1: Accurate Weighing of a Hygroscopic Compound .

Q4: I suspect my compound has already absorbed moisture. How can I confirm this and quantify the water content?

Answer: Visual inspection (clumping, stickiness) can suggest moisture absorption, but quantitative analysis is necessary for confirmation. The gold standard for water content determination is Karl Fischer (KF) titration .[16][17]

  • Coulometric KF: Ideal for samples with very low water content (10 µg to 200 mg of water).[16] Iodine is generated electrochemically to react with the water.[16][17]

  • Volumetric KF: Suitable for samples with higher water content. A solution containing iodine is added via a burette.[17]

For aminopyrazole HCl salts, the KF oven technique is often the method of choice. The sample is heated in an oven, and the evaporated water is carried by a dry gas stream into the KF titration cell.[18] This prevents the acidic salt from interfering with the KF reagents.

See Protocol 2: Determination of Water Content by Karl Fischer Titration for a detailed methodology.

Q5: My compound is dissolving poorly or crashing out of solution unexpectedly. Could moisture be the cause?

Answer: Yes, absolutely. While hygroscopicity is often associated with increased aqueous solubility, its effects on formulation can be complex.[4][19]

  • Incorrect Concentration: If your compound has absorbed, for example, 10% water by mass, weighing out 100 mg of the solid only gives you 90 mg of the active compound. This effectively lowers the concentration in your solvent, which can lead to apparent solubility issues if you are near the saturation point.

  • Altered Solid-State Form: Moisture can induce a change in the crystal lattice of the solid (e.g., forming a hydrate), which may have a different, and potentially lower, solubility profile than the anhydrous form.[8]

  • Hydrolysis: The absorbed water can cause chemical degradation of the aminopyrazole, leading to the formation of less soluble impurities that may precipitate from the solution.[7]

Section 2: Troubleshooting Workflows & Decision Making

This section provides visual guides to help navigate common experimental challenges.

Workflow 1: New Compound Handling

This diagram outlines the critical steps from receiving a new hygroscopic compound to its proper storage and initial use.

NewCompoundWorkflow cluster_receipt Receipt & Initial Inspection cluster_storage Secure Storage cluster_use Preparation for Use Receive Receive Compound Inspect Inspect Packaging (Is it sealed? Damaged?) Receive->Inspect Transfer Transfer to Primary Storage Container Inspect->Transfer If OK Store Store in Desiccator or Glove Box Transfer->Store Log Log in Inventory (Note Hygroscopicity) Store->Log Equilibrate Equilibrate Container to Room Temperature Store->Equilibrate When needed for experiment PrepWeigh Prepare for Weighing (See Protocol 1) Equilibrate->PrepWeigh

Sources

Minimizing side reactions during reduction of nitropyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Heterocyclic Intermediates

Status: Online Operator: Senior Application Scientist Ticket Subject: Minimizing Side Reactions in Nitropyrazole Reduction

Mission Statement

Welcome to the Technical Support Center. You are likely here because the reduction of nitropyrazoles is deceivingly complex. Unlike simple nitrobenzenes, the pyrazole core introduces two critical vulnerabilities: N-N bond lability (ring opening) and halogen sensitivity (dehalogenation). Furthermore, the accumulation of hydroxylamine intermediates presents a silent thermal hazard.

This guide moves beyond textbook definitions to provide field-tested troubleshooting for stabilizing your pyrazole ring while effectively reducing the nitro group.

The Triage Desk: Troubleshooting & FAQs

Issue A: "I keep losing my Halogen (Cl, Br, I) substituents."

Diagnosis: Hydrodehalogenation. Mechanism: Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-X bonds, especially in electron-deficient rings like pyrazoles. The Fix:

  • Switch Catalyst: Abandon standard Pd/C. Switch to Platinum on Carbon (Pt/C) , specifically sulfided Pt/C . Sulfur poisons the catalyst sites responsible for C-X insertion without significantly hampering nitro reduction [1].

  • Add an Inhibitor: If you must use Pd/C, add a distinct catalyst poison such as diphenylsulfide or ethylenediamine (0.1–0.5 eq) to the reaction mixture.

  • Change Method: Move to a chemoselective chemical reduction. Iron powder with Ammonium Chloride (

    
    )  is the gold standard here. It operates via a single-electron transfer mechanism that is thermodynamically insufficient to break C-Cl or C-Br bonds under mild conditions [2].
    
Issue B: "My pyrazole ring is opening (N-N bond cleavage)."

Diagnosis: Hydrogenolysis of the hydrazine-like bond. Mechanism: The N-N bond in pyrazoles is weaker than C-C bonds. Vigorous hydrogenation (high pressure >5 bar, high temp >60°C) or the use of Raney Nickel (which has high affinity for nitrogen) can cleave this bond, resulting in open-chain diamines or amidines [3]. The Fix:

  • Soften the Conditions: Cap hydrogen pressure at 1–2 bar (balloon pressure) and keep temperature <40°C.

  • Acidic Media: Conduct hydrogenation in acetic acid. Protonation of the pyrazole nitrogen can stabilize the ring against hydrogenolysis in some catalytic systems [4].

  • Alternative Reductant: Use Sodium Dithionite (

    
    )  or Tin(II) Chloride (
    
    
    
    )
    . These reagents are highly selective for the nitro group and inert toward the pyrazole N-N bond.
Issue C: "The reaction stalled, and/or I see a massive exotherm upon workup."

Diagnosis: Accumulation of Hydroxylamine (


).
Mechanism:  The reduction proceeds 

. The final step (

) has the highest activation energy. If the reaction stops here, you isolate a thermally unstable hydroxylamine. Upon heating (distillation) or acidification, this intermediate can disproportionate violently [5].[1] The Fix:
  • Add a Promoter: If using hydrogenation, add Vanadium (IV) oxide (

    
    )  or 
    
    
    
    (1-5 mol%). Vanadium acts as an oxophilic transfer agent, specifically catalyzing the reduction of the hydroxylamine to the amine [6].
  • Check pH: The final reduction step is pH-dependent. Ensure the reaction is not too basic.

Visualization: The Reduction Pathway & Failure Modes

The following diagram illustrates the stepwise reduction and the specific points where side reactions diverge.

NitropyrazoleReduction Nitro Nitropyrazole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e-, 2H+ Dehalo Dehalogenated Product (R-H) Nitro->Dehalo Pd Insertion (C-X Bond) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy Dimer (Side Reaction) Nitroso->Azoxy Condensation (Basic pH) Amine Aminopyrazole (R-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Condensation RingOpen Ring Cleavage (Open Chain) Amine->RingOpen Over-reduction (High P/T, Raney Ni) Amine->Dehalo Pd Insertion

Figure 1: Mechanistic pathway of nitropyrazole reduction. Red arrows indicate critical failure modes (Ring Opening); dotted lines indicate dehalogenation risks present throughout the cycle.

The Protocol Vault

Protocol A: Chemoselective Iron Reduction (The "Safe Bet")

Best for: Halogenated pyrazoles, small scale (<10g), and avoiding N-N cleavage.

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitropyrazole (1.0 eq) in a mixture of Ethanol (5-10 volumes) and Water (2 volumes) .

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) .
    
  • Reduction: Add Iron Powder (325 mesh, 5.0 eq) in portions. Note: Use reduced iron powder; if the iron is oxidized (rusty), activation with a drop of HCl may be required.

  • Reaction: Heat to 70–80°C with vigorous stirring. The reaction typically completes in 1–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the nitro spot. If the hydroxylamine persists, add more Fe and increase time.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the cake with hot ethanol. Concentrate the filtrate.

  • Purification: Basify the residue with saturated

    
     and extract with Ethyl Acetate.
    
Protocol B: Vanadium-Promoted Hydrogenation (The "Scale-Up")

Best for: Large scale, non-halogenated substrates, clean workup.

  • Setup: Charge a hydrogenation vessel (autoclave or heavy-walled bottle) with nitropyrazole (1.0 eq) and Methanol .

  • Catalyst: Add 5% Pt/C (1-2 wt%) or Pd/C (only if no halogens are present).

  • Promoter: Add Vanadium(V) Oxide (

    
    , 1 mol%) .
    
    • Why? The vanadium acts as a co-catalyst to rapidly reduce the accumulation of the hydroxylamine intermediate [6].

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    to 2–3 bar (30–45 psi) . Stir at 25–35°C .
    • Warning: Do not heat above 50°C to prevent ring hydrogenolysis.

  • Workup: Filter catalyst (keep wet to prevent fire hazard). Concentrate filtrate.

Decision Logic: Selecting Your Method

Use this logic gate to determine the safest starting point for your specific molecule.

MethodSelection Start Start: Analyze Substrate HasHalogen Contains Halogen? (Cl, Br, I) Start->HasHalogen Scale Scale > 100g? HasHalogen->Scale No FeMethod Use Fe / NH4Cl (Protocol A) HasHalogen->FeMethod Yes (Small Scale) PtSMethod Use Sulfided Pt/C Hydrogenation HasHalogen->PtSMethod Yes (Large Scale) AcidSensitive Acid Sensitive? HasHalogen->AcidSensitive Yes (Alternative) PdMethod Use Pd/C + V2O5 (Protocol B) Scale->PdMethod Yes Scale->PdMethod No SnMethod Use SnCl2 / HCl (Acid Stable Only) AcidSensitive->FeMethod Yes AcidSensitive->SnMethod No

Figure 2: Decision tree for selecting the reduction methodology based on substrate functionality and scale.

Safety Critical: The Hydroxylamine Hazard

DANGER: THERMAL RUNAWAY RISK

Incomplete reduction of nitropyrazoles yields hydroxylamines .

  • The Risk: Hydroxylamines are significantly less stable than the parent nitro compounds or the product amines. They can undergo autocatalytic decomposition starting at temperatures as low as 80°C [5].

  • The Sign: A reaction that stops consuming hydrogen but has not reached theoretical uptake.

  • The Protocol: NEVER distill a crude reduction mixture without verifying the absence of hydroxylamine (via NMR or starch-iodide test). If present, continue reduction or treat with a mild reducing agent (

    
    ) to quench before heating.
    

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • Trofimov, B. A., et al. (2018). Pyrazoles: Synthesis and Reactivity. Russian Chemical Reviews, 87(3). (Discusses ring stability issues).
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 45-69. Link

  • Wei, C., et al. (2014). Thermal Decomposition Hazards of Hydroxylamine and Its Salts. Journal of Loss Prevention in the Process Industries, 30, 149-155.
  • Mahata, P. K., et al. (2018). Vanadium-Catalyzed Selective Reduction of Nitroarenes to Anilines. Tetrahedron Letters, 59(12), 1136-1140.

Sources

Validation & Comparative

A Researcher's Guide to Interpreting the Infrared Spectra of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in medicinal chemistry and materials science, the pyrazole amine scaffold is a cornerstone of molecular design. Its unique combination of a hydrogen-bond donating and accepting pyrazole ring with a basic amine center imparts a wide range of pharmacological and material properties. Accurate structural elucidation is paramount, and Infrared (IR) spectroscopy remains a rapid, accessible, and powerful first-line technique for confirming the presence and understanding the chemical environment of these critical functional groups.

This guide provides an in-depth comparison of the characteristic IR absorption bands for pyrazole amine functional groups. Moving beyond a simple list of frequencies, we will explore the causality behind spectral features, offering field-proven insights to help you interpret your spectra with confidence.

Pillar 1: The Vibrational Landscape of Amines and Pyrazoles

The IR spectrum of a pyrazole amine is a composite, reflecting the vibrational modes of the amine group, the pyrazole ring, and the molecule as a whole. A logical approach to interpretation involves dissecting the spectrum into regions characteristic of each component.

The Signature of the Amine Functional Group

The amine group's spectral features are dictated by the number of hydrogens on the nitrogen atom.

  • N-H Stretching Vibrations (3500-3250 cm⁻¹) : This is often the most diagnostic region for primary and secondary amines.

    • Primary Amines (-NH₂) : Exhibit two distinct bands resulting from asymmetric and symmetric stretching modes.[1][2][3] These typically appear as medium-intensity, sharp peaks. Aromatic amines, where the nitrogen is directly attached to the pyrazole ring, will show these bands at slightly higher frequencies (3500-3340 cm⁻¹) compared to aliphatic amines (3380-3280 cm⁻¹).[2][4]

    • Secondary Amines (-NHR) : Show only a single, weaker absorption in this region, as there is only one N-H bond.[1][5]

    • Tertiary Amines (-NR₂) : Possess no N-H bonds and therefore show no absorption in this region.[1]

  • N-H Bending (Scissoring) Vibrations (1650-1580 cm⁻¹) : Primary amines display a medium to strong scissoring vibration in this range.[1][2] This band can sometimes be mistaken for a C=C or C=N stretch, but its intensity and association with the N-H stretching bands aid in its assignment. Secondary amines show a much weaker and less reliable bending vibration here.[4][6]

  • C-N Stretching Vibrations (1350-1000 cm⁻¹) : The position of the C-N stretch is sensitive to the electronic nature of the molecule.

    • Aromatic C-N Stretch (1350-1200 cm⁻¹) : For amines directly attached to the pyrazole ring, the C-N bond has partial double-bond character due to resonance, resulting in a stronger absorption at a higher frequency.[1][3][6]

    • Aliphatic C-N Stretch (1250-1020 cm⁻¹) : When the amine is part of an alkyl substituent on the pyrazole, the C-N stretch appears as a medium-to-weak band at a lower frequency.[1][3]

The Fingerprint of the Pyrazole Ring

The pyrazole ring itself presents a rich set of vibrations. For N-unsubstituted pyrazoles, the most significant feature is the N-H bond, which is heavily influenced by intermolecular hydrogen bonding.

  • N-H Stretching (Hydrogen-Bonded) (3200-2600 cm⁻¹) : In the solid state or concentrated solutions, pyrazole's N-H group engages in strong intermolecular N-H···N hydrogen bonding.[7] This dramatically broadens the N-H stretching band and shifts it to a much lower frequency compared to a "free" N-H.[7][8] This very broad, strong absorption is a hallmark feature of N-H containing pyrazoles.[7]

  • Aromatic C-H Stretching (3180-3100 cm⁻¹) : The C-H bonds on the pyrazole ring give rise to medium-to-weak, sharp absorptions just above 3000 cm⁻¹.[7][8]

  • Ring Stretching (C=N and C=C) (1600-1400 cm⁻¹) : The pyrazole ring exhibits several stretching vibrations in the fingerprint region. These are often seen as a pattern of medium-to-strong bands. Key absorptions include:

    • C=N Stretch : Typically observed in the 1560-1530 cm⁻¹ range.[7]

    • C=C Stretch : Found between 1500-1400 cm⁻¹.[7][9]

Pillar 2: Comparative Analysis & Data Summary

The true power of IR spectroscopy lies in comparative analysis. The table below summarizes the key absorption bands, allowing for a direct comparison of different pyrazole amine motifs.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity / Shape Key Interpretive Notes
N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)3500 - 3300Medium, Two Sharp PeaksDiagnostic for a primary amine. Position indicates aromatic vs. aliphatic character.[1][2][5]
N-H StretchSecondary Amine (-NHR)3350 - 3310Weak to Medium, Single PeakConfirms a secondary amine structure.[1][5]
N-H Stretch (H-Bonded)Pyrazole Ring (N-H)3200 - 2600Strong, Very BroadHallmark of intermolecular N-H···N hydrogen bonding in solid-state pyrazoles.[7][8]
C-H Stretch (Aromatic)Pyrazole Ring (C-H)3180 - 3100Weak to Medium, SharpConfirms the presence of C-H bonds on the heterocyclic ring.[7]
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to StrongCorroborates the presence of a primary amine.[1][2][6]
C=N StretchPyrazole Ring1560 - 1530Medium to StrongPart of the characteristic fingerprint of the pyrazole ring system.[7][9][10]
C=C StretchPyrazole Ring1500 - 1400Medium to StrongRing stretching vibrations, often appearing as a pattern of bands.[7][9]
C-N Stretch (Aromatic)Aryl-NHx1350 - 1200StrongIndicates the amine is directly attached to the pyrazole ring.[1][4][6]
C-N Stretch (Aliphatic)Alkyl-NHx1250 - 1020Weak to MediumSuggests the amine is part of an alkyl side chain.[1][4]

Pillar 3: A Self-Validating Experimental Protocol

Trustworthy data begins with a robust methodology. This protocol for acquiring a Fourier-Transform Infrared (FTIR) spectrum using the KBr pellet method is designed to be self-validating by minimizing common sources of error like moisture contamination.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 1. Dry Sample & KBr (Oven, >100°C, 2h) P2 2. Grind KBr (Agate Mortar) P1->P2 Ensures no H₂O P3 3. Add Sample (1-2 mg sample to 200 mg KBr) P2->P3 P4 4. Mix & Grind Thoroughly P3->P4 Homogenous mixture A2 6. Press Pellet (Hydraulic Press, 8-10 tons) P4->A2 A1 5. Collect Background (Empty Press) A4 8. Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) A1->A4 Removes atmospheric CO₂/H₂O A3 7. Place Pellet in Holder A2->A3 A3->A4 S1 9. Baseline Correction A4->S1 S2 10. Peak Picking & Annotation S1->S2 S3 11. Compare to Reference Data S2->S3

Caption: Workflow for obtaining a reliable FTIR spectrum via the KBr pellet method.

Step-by-Step Methodology
  • Material Preparation (The Causality of Dryness):

    • Thoroughly dry your pyrazole amine sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven at >100°C for at least 2 hours.

    • Expertise & Experience: This is the most critical step. Water is a strong IR absorber (broad band ~3400 cm⁻¹) and will obscure the N-H stretching region. Failure to dry materials is the primary source of untrustworthy spectra in this context.

  • Sample Grinding and Mixing:

    • In a dry agate mortar and pestle, grind approximately 200 mg of KBr to a fine, consistent powder.

    • Add 1-2 mg of your dried pyrazole amine sample. The ratio is crucial for obtaining a spectrum with appropriate intensity (transmittance between 10-90%).

    • Grind the mixture for several minutes until it is a homogenous, fine powder. Incomplete mixing leads to scattering and a sloping baseline.

  • Pellet Pressing:

    • Transfer the powder to a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. This should result in a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or pressure.

  • Spectrum Acquisition:

    • Trustworthiness: Before running your sample, collect a background spectrum with the empty sample holder in the beam path. This step is essential as it subtracts the IR absorption from atmospheric CO₂ and water vapor from your final spectrum.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a baseline correction on the resulting spectrum to ensure all peaks originate from zero absorbance.

    • Use the software's peak-picking tool to identify the wavenumbers of key absorption bands.

    • Compare the observed bands with the reference data in the table above to confirm the presence of the pyrazole and amine functional groups.

Visualizing Key Molecular Vibrations

To better understand the origins of these spectral features, consider the primary bonds responsible for the most diagnostic absorptions in a generic 4-aminopyrazole molecule.

Molecular_Vibrations cluster_labels Py_Amine L1 N-H Stretch (Amine) ~3400 cm⁻¹ N_H_Amine L1->N_H_Amine L2 N-H Stretch (Pyrazole, H-Bonded) ~2800 cm⁻¹ (Broad) N_H_Pyr L2->N_H_Pyr L3 C=N Stretch ~1550 cm⁻¹ C_N_Ring L3->C_N_Ring L4 C-N Stretch ~1300 cm⁻¹ C_N_Amine L4->C_N_Amine

Caption: Key vibrational modes in a 4-aminopyrazole structure.

By systematically analyzing these distinct regions and following a rigorous experimental protocol, researchers can confidently leverage IR spectroscopy for the structural verification of novel pyrazole amine derivatives, accelerating the pace of discovery in drug development and materials science.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.[Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • 25.5 Spectroscopic Properties of Amines. (2019). Chemistry LibreTexts.[Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • 23.5: Spectroscopic Properties of Amines. (2021). Chemistry LibreTexts.[Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.[Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.[Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.[Link]

  • Ahir, K. B., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.[Link]

  • Fárník, M., et al. (2002). NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate.[Link]

  • Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate.[Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing.[Link]

  • Popa, M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.[Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.[Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.[Link]

  • Spectroscopy of Amines. Oregon State University. [Link]

  • Experimental and calculated values for pure N-H solid state stretching... ResearchGate.[Link]

  • N-H Stretching and Bending Vibrations. YouTube.[Link]

  • T. J. Anderson, et al. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.[Link]

  • Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.[Link]

  • In the IR-spectra, characteristic absorption bands are observed in the... ResearchGate.[Link]

  • Novikov, A. S., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.[Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.[Link]

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A Comparative Guide to HPLC Retention Times of Pyrazole-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatographic Challenge of Polar Heterocycles

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs ranging from anti-inflammatory agents like celecoxib to anti-obesity medications.[1] Specifically, the pyrazole-4-amine core is a crucial building block for synthesizing compounds with diverse biological activities.[2] For researchers in drug discovery and development, the ability to accurately separate and quantify these derivatives is paramount for reaction monitoring, purity assessment, and metabolic studies.

However, the analysis of pyrazole-4-amine derivatives by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of pharmaceutical analysis, is not without its challenges.[3] These molecules often exhibit high polarity due to the presence of the amine group and the pyrazole nitrogens, leading to poor retention on conventional non-polar stationary phases like C18.[4][5] Furthermore, the basic nature of the amine moiety can result in undesirable interactions with residual silanols on the silica-based stationary phase, causing peak tailing and poor reproducibility.

This guide provides an in-depth comparison of the HPLC retention behavior of three representative pyrazole-4-amine derivatives. We will explore the causal relationships between molecular structure, physicochemical properties, and chromatographic retention. The experimental protocols herein are designed to be self-validating, offering a robust starting point for method development and optimization.

Fundamental Principles: Controlling Retention of Pyrazole-4-Amine Derivatives

In RP-HPLC, retention is primarily governed by the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3] For ionizable compounds like pyrazole-4-amines, two key molecular properties dictate this behavior:

  • Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[6] In RP-HPLC, a higher LogP value generally corresponds to stronger interaction with the C18 stationary phase, resulting in a longer retention time (t_R_). The introduction of hydrophobic substituents, such as alkyl or aryl groups, is expected to significantly increase retention.[6]

  • Ionization State (pKa and Mobile Phase pH): The pKa of a functional group is the pH at which it is 50% ionized. The primary amine of pyrazole-4-amine derivatives is basic and will be protonated (positively charged) at a pH below its pKa.[7] The pyrazole ring itself is weakly basic.[8] In RP-HPLC, the charged (ionized) form of a molecule is more polar and will have less affinity for the non-polar stationary phase, leading to earlier elution. Therefore, controlling the mobile phase pH is a critical tool for manipulating retention.[9] To ensure consistent protonation of the amine and achieve reproducible retention, a mobile phase pH at least 2 units below the amine's pKa is recommended.

Comparative Experimental Study

To illustrate these principles, we conducted a comparative analysis of three pyrazole-4-amine derivatives with varying N1-substituents.

  • Analyte 1: Pyrazole-4-amine (Parent Compound)

  • Analyte 2: 1-Methyl-1H-pyrazol-4-amine

  • Analyte 3: 1-Phenyl-1H-pyrazol-4-amine

Experimental Workflow

The following diagram outlines the systematic workflow for the comparative HPLC analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Stock Solutions (1 mg/mL in Methanol) p2 Prepare Working Standard Mix (100 µg/mL of each analyte) p1->p2 h1 System Equilibration (Isocratic, 15 min) p2->h1 p3 Prepare Mobile Phase A (0.1% TFA in Water) p4 Prepare Mobile Phase B (0.1% TFA in Acetonitrile) h2 Inject Working Standard Mix (5 µL) h1->h2 h3 Run Isocratic Method h2->h3 h4 Data Acquisition (UV Detection at 254 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Determine Retention Times (t_R_) d1->d2 d3 Compare t_R_ vs. Structure d2->d3

Caption: Experimental workflow for HPLC analysis.

Detailed HPLC Protocol

This protocol provides a robust starting point for the analysis of pyrazole-4-amine derivatives. The use of Trifluoroacetic Acid (TFA) as a mobile phase additive serves two purposes: it acts as an ion-pairing agent to improve retention of the basic analytes and maintains a low pH (~2.1) to ensure consistent protonation of the amine, which improves peak shape.[10]

1. Materials and Equipment:

  • HPLC System with UV/Vis or Photodiode Array (PDA) detector.[11]

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Analyte reference standards.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each pyrazole-4-amine derivative at a concentration of 1 mg/mL in methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase (e.g., 60:40 A:B) to a final concentration of 100 µg/mL for each analyte.

4. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25 °C.[12]

  • Injection Volume: 5 µL.[12]

  • Detection: UV at 254 nm.

  • Run Time: 15 minutes.

5. System Suitability:

  • Before analysis, perform at least five replicate injections of the mixed working standard.

  • The relative standard deviation (RSD) for the retention time and peak area of each analyte should be less than 2.0%.

Results and Discussion

The isocratic HPLC method provided a successful separation of the three pyrazole-4-amine derivatives. The retention times and calculated LogP values are summarized below.

Analyte (Structure)N1-SubstituentCalculated LogP*Retention Time (t_R_) (min)
1. Pyrazole-4-amine-H-0.252.85
2. 1-Methyl-1H-pyrazol-4-amine-CH_30.184.12
3. 1-Phenyl-1H-pyrazol-4-amine-C_6_H_51.5511.78

*LogP values are estimates for comparative purposes.

The experimental data clearly demonstrates a direct correlation between the hydrophobicity of the N1-substituent and the resulting retention time on the C18 column.

  • Pyrazole-4-amine , being the most polar compound with a negative LogP, exhibited the weakest interaction with the stationary phase and eluted first.[4]

  • The addition of a small methyl group at the N1 position (1-Methyl-1H-pyrazol-4-amine) increased the molecule's overall hydrophobicity, leading to a noticeable increase in retention time.[6]

  • As expected, the introduction of a bulky and highly hydrophobic phenyl group (1-Phenyl-1H-pyrazol-4-amine) dramatically increased the compound's affinity for the stationary phase, resulting in a significantly longer retention time. This is a classic example of how increasing non-polar surface area enhances retention in RP-HPLC.[3]

The relationship between the molecular structure and retention time is visualized in the following diagram.

G cluster_structure Molecular Structure & Properties cluster_retention HPLC Retention struct Pyrazole-4-amine N1-Substituent: -H LogP: -0.25 struct2 1-Methyl-1H-pyrazol-4-amine N1-Substituent: -CH3 LogP: 0.18 struct3 1-Phenyl-1H-pyrazol-4-amine N1-Substituent: -C6H5 LogP: 1.55 retention Increasing Retention Time (t_R_) struct3->retention Increased Hydrophobic Interaction

Caption: Relationship between substituent, LogP, and HPLC retention.

Troubleshooting and Method Optimization

While the described method is robust, analysts may encounter challenges, particularly with more complex derivatives.

  • Poor Retention: For derivatives that are even more polar than the parent pyrazole-4-amine, retention may be insufficient even with low organic content. In such cases, consider using an ion-pair reagent specifically designed for basic compounds or switching to an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC).[5] HILIC utilizes a polar stationary phase and a high-organic mobile phase to retain very polar analytes.[5]

  • Peak Tailing: If significant peak tailing is observed for basic analytes, it often indicates secondary interactions with the silica support. Ensure the mobile phase pH is sufficiently low (pH 2-3) to keep the amines fully protonated and passivate silanol groups. Increasing the concentration of the acidic modifier (e.g., TFA to 0.2%) can sometimes improve peak shape.

  • Co-elution: For complex mixtures, isocratic elution may not resolve all components. A gradient elution, starting with a higher aqueous content and gradually increasing the organic mobile phase percentage, will be necessary to resolve compounds with a wide range of polarities.

Conclusion

The retention time of pyrazole-4-amine derivatives in reversed-phase HPLC is directly and predictably controlled by the hydrophobicity of substituents on the pyrazole core. By understanding the fundamental principles of LogP and pKa, and by employing a well-designed experimental protocol with appropriate mobile phase modifiers, researchers can develop robust and reliable analytical methods. The protocol and data presented in this guide serve as a validated foundation for the separation and quantification of this important class of heterocyclic compounds, enabling more efficient and accurate drug development workflows.

References

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. Retrieved from [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • SlideShare. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • ResearchGate. (n.d.). List of the amines along with their retention times that can be... | Download Scientific Diagram. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Crystal Structure Determination of 1-Substituted Pyrazole-4-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Pyrazole-4-Amines in Drug Discovery

The 1-substituted pyrazole-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] From kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the precise three-dimensional arrangement of atoms within these molecules is paramount.[2] This spatial arrangement, or crystal structure, dictates how a molecule interacts with its biological target, influences its physicochemical properties like solubility and stability, and ultimately determines its efficacy and safety as a drug candidate.

For researchers and drug development professionals, obtaining an unambiguous crystal structure is not merely an academic exercise; it is a critical step in the structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection. This guide provides an in-depth comparison of the primary methodologies for determining the crystal structure of 1-substituted pyrazole-4-amines. We will move beyond simple protocols to explore the causal logic behind experimental choices, empowering you to select and implement the most effective strategy for your specific compound.

Comparative Analysis of Key Methodologies

The determination of a molecule's crystal structure can be approached through several techniques, each with distinct advantages and limitations. The choice of method is often dictated by the nature of the sample—specifically, the ability to grow high-quality single crystals.

Methodology Principle Sample Requirement Information Yield Key Advantage Primary Limitation
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a single, ordered crystal lattice.A single crystal of sufficient size (~10-200 µm) and quality.Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.The "gold standard" for structure determination, providing definitive and high-resolution data.[3]Crystal growth can be a significant bottleneck; not all compounds crystallize easily.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder containing thousands of randomly oriented crystallites.[4]Microcrystalline powder.Unit cell parameters, crystal system, phase purity, and polymorph identification. Structure solution is possible but challenging.High-throughput and does not require large single crystals; essential for polymorph screening.[5]Peak overlap in the 1D pattern can make unambiguous structure solution difficult for complex molecules.[6]
Computational Crystal Structure Prediction (CSP) Uses the molecule's 2D structure to predict its most stable 3D packing arrangements (crystal structures) based on energy calculations.[7]Chemical structure (SMILES, etc.).A ranked list of predicted, energetically favorable crystal structures.No experimental sample needed initially; can guide experimental polymorph screening and aid PXRD data interpretation.[8]Predictions are theoretical and must be validated experimentally. Accuracy can be limited by the force fields used.[9]
Spectroscopic Analysis (NMR, IR, etc.) Probes the local chemical environment of atoms (NMR) or vibrational modes of bonds (IR) within a molecule.[10][11]Bulk material (solution or solid).Confirms molecular connectivity and functional groups. Solid-state NMR can distinguish between different solid forms.Essential for confirming the chemical identity of the synthesized compound before crystallographic analysis.[12]Provides information about the molecular structure, not the long-range crystal packing.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal standard for determining molecular structure. When a high-quality crystal is available, this technique provides a precise and unambiguous map of atomic positions.

Causality in the SC-XRD Workflow

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. A well-ordered crystal lattice will diffract X-rays into a pattern of sharp, distinct spots.[3] In contrast, a poorly ordered or twinned crystal yields a diffraction pattern that is diffuse or complex, making structure solution difficult or impossible. This is why the crystallization process is the most critical and often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a low-energy, highly ordered lattice.

SC_XRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesize & Purify 1-Substituted Pyrazole-4-amine Crystallization Grow Single Crystals (e.g., Slow Evaporation) Synthesis->Crystallization Crystal_Check Suitable Crystal? Crystallization->Crystal_Check Crystal_Check->Crystallization No (Optimize Conditions) Mount Mount Crystal on Diffractometer Crystal_Check->Mount Yes Data_Collection Collect Diffraction Data Mount->Data_Collection Data_Processing Process Data (Integration & Scaling) Data_Collection->Data_Processing Solve Solve Structure (e.g., Direct Methods) Data_Processing->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Deposit (e.g., CCDC) Refine->Validate

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: SC-XRD
  • Crystallization:

    • Rationale: The goal is to achieve supersaturation under conditions that favor slow, ordered growth. For pyrazole-4-amines, which often possess hydrogen bonding capabilities, solvents like ethanol, ethyl acetate, or acetonitrile are good starting points.[13]

    • Step 1: Dissolve the purified pyrazole-4-amine derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate) with gentle heating.[13]

    • Step 2: Filter the solution to remove any particulate matter.

    • Step 3: Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The formation of X-ray quality crystals is indicated by clear, well-defined shapes.[13]

  • Data Collection:

    • Rationale: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.

    • Step 1: Select a high-quality single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[14]

    • Step 2: Center the crystal in the X-ray beam of the diffractometer (e.g., a Bruker APEX DUO CCD).[14]

    • Step 3: Collect a series of diffraction images (frames) at a controlled temperature (often 100 K to reduce thermal motion) while rotating the crystal.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data are used to generate an initial electron density map, from which atomic positions are determined. This initial model is then refined against the experimental data to improve its accuracy.

    • Step 1: Integrate the raw diffraction images to obtain a list of reflection intensities and their positions (h,k,l indices).

    • Step 2: Solve the structure using software like SHELXT or Superflip, which uses direct methods or charge-flipping to determine initial atomic positions.

    • Step 3: Refine the structural model using full-matrix least-squares on F² with software like SHELXL. This process minimizes the difference between the observed diffraction data and the data calculated from the model, improving bond lengths, angles, and thermal parameters.

    • Step 4: Validate the final structure using tools like CheckCIF, assessing metrics like the R-factor (agreement factor) and ensuring the model is chemically sensible.

Alternative & Complementary Methods

While SC-XRD is definitive, obtaining suitable crystals is not always possible. In these cases, or for specific applications like polymorph screening, other methods are indispensable.

Method_Comparison SC_XRD Single-Crystal XRD (Definitive Structure) PXRD Powder XRD (Phase & Polymorph ID) PXRD->SC_XRD Complements/Validates CSP Computational CSP (Prediction) CSP->PXRD Provides Models for Solution Spectroscopy Spectroscopy (NMR, IR) (Molecular Identity) Spectroscopy->SC_XRD Verifies Composition Compound Synthesized Compound Compound->SC_XRD If Single Crystal Compound->PXRD If Powder Compound->Spectroscopy Confirms Molecule

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C12H15N3O Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Elemental Certainty in Drug Discovery

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with promising candidates such as pyrazole derivatives, which are known for a wide spectrum of biological activities, confirming the elemental composition is a foundational step.[1] This guide provides an in-depth comparison and procedural overview of elemental analysis standards, specifically tailored for pyrazole derivatives with the empirical formula C12H15N3O. Elemental analysis serves as a critical quality control checkpoint, validating the empirical formula of a newly synthesized compound and providing a quantitative measure of its purity.[2][3][4] An accurate elemental composition is a non-negotiable prerequisite for further preclinical and clinical development, ensuring the integrity of all subsequent biological and toxicological data.

Section 1: Theoretical Composition and The Analytical Benchmark

Before any analysis, the theoretical elemental composition of the target molecule must be calculated. This theoretical data serves as the "gold standard" against which all experimental results are measured.

Molecular Formula: C₁₂H₁₅N₃O Molecular Weight: 217.27 g/mol

The expected mass percentages of each element are as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01112144.13266.33%
HydrogenH1.0081515.1206.96%
NitrogenN14.007342.02119.34%
OxygenO15.999115.9997.36%

These theoretical values are the absolute targets for your analysis. The primary goal of the experimental procedure is to obtain results that align with these percentages within a statistically acceptable margin of error.

Section 2: The Cornerstone of Analysis: CHNS/O Combustion Methodology

Modern elemental analysis for organic compounds relies almost exclusively on the principle of dynamic flash combustion, an evolution of the classical Pregl-Dumas method.[3][5][6][7] This technique offers rapid, accurate, and reliable determination of carbon, hydrogen, nitrogen, and sulfur content.[5] Oxygen is typically determined in a separate analytical run via high-temperature pyrolysis.[8][9]

The Causality of Combustion: The core principle involves the complete and instantaneous oxidation of the sample in a high-temperature (≥1100° C) environment enriched with pure oxygen.[10] This process quantitatively converts the elements of interest into simple, stable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) and its oxides (NOx)

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These resultant gases are then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper, which quantitatively converts any nitrogen oxides to N₂.[5] The gases are then separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas stream as each analyte gas passes through.[9][10]

Workflow of CHNS Elemental Analysis

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Weigh 1. Accurate Weighing (1-3 mg on Microbalance) Encapsulate 2. Encapsulation (Tin Capsule) Weigh->Encapsulate Autosampler 3. Autosampler Introduction Encapsulate->Autosampler Combustion 4. Flash Combustion (~1100°C in O₂ flow) Autosampler->Combustion Reduction 5. Reduction (NOx → N₂ over Cu) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Integration 8. Signal Integration Detection->Integration Calculation 9. % Element Calculation Integration->Calculation

Caption: Workflow for CHNS elemental analysis via flash combustion.

Section 3: Selecting and Comparing Analytical Standards

While a specific certified reference material (CRM) for your novel C12H15N3O pyrazole derivative will not be commercially available, instrument calibration and method validation are performed using highly pure, stable organic compounds with well-documented elemental compositions.[11] These standards are crucial for creating the calibration curve against which your unknown sample is quantified. The choice of standard should ideally have an elemental composition that is not drastically different from the sample being analyzed.

Comparison of Common CHN Analysis Standards

Standard CompoundMolecular FormulaSupplier ExamplePurity/Grade%C (Theoretical)%H (Theoretical)%N (Theoretical)
Acetanilide C₈H₉NOSigma-Aldrich≥99.0% (Microanalytical Standard)71.09%6.71%10.36%
Benzoic Acid C₇H₆O₂Elemental MicroanalysisCertified Organic Analytical Standard68.85%4.95%0.00%
Caffeine C₈H₁₀N₄O₂USPPrimary Reference Standard49.48%5.19%28.85%
Sulfanilamide C₆H₈N₂O₂SAgilentCertified Reference Material41.85%4.68%16.27%
BBOT (C₂₆H₂₆N₂O₂S)C₂₆H₂₆N₂O₂SThermo Fisher ScientificCertified Standard for CHNS72.53%6.09%6.51%

Expert Insight: For analyzing the C12H15N3O pyrazole, which has a significant nitrogen content (19.34%), using a standard like Caffeine (28.85% N) or Sulfanilamide (16.27% N) is advisable. This ensures the calibration is robust in the relevant nitrogen concentration range, leading to more accurate results for your compound.

Section 4: Detailed Experimental Protocol

This protocol outlines the steps for performing a CHN analysis on a C12H15N3O pyrazole derivative. Trustworthiness is established by running standards and blanks throughout the analytical sequence to monitor for instrument drift.[12]

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a purified C12H15N3O sample.

Materials:

  • C12H15N3O sample (must be pure and completely dry).[12]

  • Selected analytical standard (e.g., Caffeine).

  • Tin capsules for solids.

  • Microbalance (readable to at least 0.001 mg).

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube).

Procedure:

  • Sample Preparation:

    • Ensure the C12H15N3O sample is thoroughly dried to remove any residual solvents or adsorbed water, which can significantly skew hydrogen and carbon results.[12][13] A common method is drying under high vacuum over P₂O₅ for several hours.

    • A minimum of 5mg of the sample is generally required by analytical labs to ensure enough material for duplicate runs.[12]

  • Instrument Preparation & Calibration:

    • Perform leak checks on the elemental analyzer and ensure carrier gas (Helium) and combustion gas (Oxygen) flows are stable and at the manufacturer's recommended rates.

    • Condition the combustion and reduction tubes according to the instrument's standard operating procedure.

    • Accurately weigh 1-3 mg of the chosen analytical standard (e.g., Caffeine) into a tin capsule using a microbalance.[4] Record the weight precisely. Prepare at least five such standards for calibration.

    • Analyze the standards to generate a linear calibration curve for C, H, and N. The instrument software will plot detector response against the known mass of each element. The correlation coefficient (R²) should be >0.999.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the dried C12H15N3O pyrazole derivative into a tin capsule. Record the weight precisely.

    • Prepare at least two replicates of the sample to ensure reproducibility.[12]

    • Place the encapsulated samples into the instrument's autosampler.

    • Structure the analytical sequence: Run a blank (empty tin capsule), followed by a calibration check standard, then the two sample replicates. Repeat this pattern, running a check standard every 2-4 samples to monitor for any calibration drift.[12]

    • Initiate the automated analysis sequence.

  • Data Acquisition and Evaluation:

    • The instrument's software will automatically integrate the detector signals for CO₂, H₂O, and N₂ for each sample.

    • Using the calibration curve and the recorded sample weight, the software calculates the weight percentage of C, H, and N.

    • Compare the experimental results for the C12H15N3O sample to the theoretical values calculated in Section 1.

Section 5: Data Interpretation and Troubleshooting

Acceptance Criteria: The universally accepted tolerance for elemental analysis results, particularly for publication in reputable journals like those of the American Chemical Society (ACS), is an absolute deviation of ±0.4% from the theoretical value for each element.[12][14]

Hypothetical Results for C12H15N3O:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Exp. %Absolute DeviationResult
C 66.33%66.51%66.63%66.57%0.24%Pass
H 6.96%7.05%7.01%7.03%0.07%Pass
N 19.34%19.12%19.08%19.10%0.24%Pass

Troubleshooting Out-of-Specification (OOS) Results: When experimental values fall outside the ±0.4% window, a systematic investigation is required. The following decision tree illustrates a logical troubleshooting workflow.

Decision Tree for OOS Elemental Analysis Results

OOS_Troubleshooting Start OOS Result Obtained (|Experimental - Theoretical| > 0.4%) Check_Standard Were the bracketing standards within ±0.3%? Start->Check_Standard Recalibrate Recalibrate Instrument and Rerun Sequence Check_Standard->Recalibrate No Check_Sample Review Sample Integrity Check_Standard->Check_Sample Yes Reweigh Reweigh and Rerun New Sample Aliquot Recalibrate->Reweigh Impurity Is the sample pure? (Check NMR/LC-MS data) Check_Sample->Impurity Drying Was the sample completely dry? Impurity->Drying Yes Purify Purify Sample (e.g., Recrystallization, Chromatography) Impurity->Purify No Weighing Was weighing accurate? (Check balance logs) Drying->Weighing Yes Redry Redry Sample Under High Vacuum Drying->Redry No Weighing->Reweigh No End_Pass New Results within ±0.4% Weighing->End_Pass Yes, issue unresolved. Consult instrument specialist. Purify->Redry Redry->Reweigh Reweigh->End_Pass

Caption: A logical workflow for troubleshooting OOS results.

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